N,N'-(1,2-Phenylene)diacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-(2-acetamidophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLARNJBPODGLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174493 | |
| Record name | N,N'-(o-Phenylene)di(acetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174493 | |
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Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-85-3 | |
| Record name | N,N′-1,2-Phenylenebis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-(o-Phenylene)di(acetamide) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-85-3 | |
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| Record name | N,N'-(o-Phenylene)di(acetamide) | |
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| Record name | N,N'-(o-phenylene)di(acetamide) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.461 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-(1,2-Phenylene)diacetamide from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-(1,2-Phenylene)diacetamide, a valuable diamide compound. This document details the chemical properties, a robust synthesis protocol adapted from established methods, and key characterization data for the target compound.
Compound Properties
This compound is a symmetrically substituted aromatic diamide. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2050-85-3 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Melting Point | 183 °C[1] |
| Appearance | Solid |
Synthesis Protocol: N-Acetylation of o-Phenylenediamine
The synthesis of this compound is effectively achieved through the diacylation of o-phenylenediamine with acetic anhydride. This method is a straightforward and common laboratory procedure for the preparation of N-aryl acetamides. The following protocol is adapted from the synthesis of a structurally related compound, N,N'-(4-Nitro-1,2-phenylene)diacetamide, and is expected to yield the desired product in high purity after appropriate workup and purification.[2]
Materials and Equipment
-
o-Phenylenediamine
-
Acetic anhydride
-
Toluene (or another suitable aprotic solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Recrystallization apparatus
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in toluene.
-
Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (2.2 equivalents) dropwise at room temperature. A slight molar excess of acetic anhydride ensures the complete diacetylation of the diamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a designated period, typically 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold toluene or hexane to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization. A common solvent system for the recrystallization of similar acetanilides is an ethanol/water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected characterization data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl groups. |
| ¹³C NMR | Signals for the carbonyl carbons, aromatic carbons, and the methyl carbons. A known spectrum shows peaks at approximately 24.1, 125.7, 126.1, 131.7, and 168.9 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching of the aromatic ring and methyl groups. |
Reaction Mechanism and Workflow
The synthesis of this compound from o-phenylenediamine and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. Each amino group of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecules. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the two amide bonds.
Caption: Experimental workflow for the synthesis of this compound.
The reaction mechanism involves a two-step diacylation process:
Caption: Reaction mechanism for the synthesis of this compound.
References
An In-depth Technical Guide to N,N'-(1,2-Phenylene)diacetamide (CAS: 2050-85-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-(1,2-Phenylene)diacetamide, with CAS number 2050-85-3, is a chemical compound belonging to the family of acetamides. While this specific molecule is not extensively studied, its structural motif is present in a variety of compounds that exhibit a broad range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a proposed synthesis protocol, and an analysis of its spectroscopic profile. Furthermore, this document explores the potential biological significance of this compound by examining the activities of structurally related molecules and suggests future research directions.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 2050-85-3 | [2] |
| Molecular Formula | C10H12N2O2 | [2] |
| Molecular Weight | 192.22 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 183 °C | [2] |
| Boiling Point | 464.4 °C at 760 mmHg | [2] |
| Density | 1.235 g/cm³ | [2] |
| Flash Point | 210 °C | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
Table 2: Chemical and Computational Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,2-Diacetamidobenzene, N-(2-acetamidophenyl)acetamide | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 192.089877630 u | [2] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | |
| LogP | 1.74940 | [2] |
| SMILES | CC(=O)NC1=CC=CC=C1NC(C)=O | [3] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through the diacetylation of 1,2-phenylenediamine with acetic anhydride.
Materials:
-
1,2-Phenylenediamine
-
Acetic anhydride
-
Toluene (or another suitable aprotic solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-phenylenediamine (1 equivalent) in toluene.
-
Slowly add acetic anhydride (2.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound under vacuum.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the two acetamido groups. The aromatic protons on the phenylene ring will appear as a multiplet. The N-H protons of the amide groups will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbons of the amide groups, a signal for the methyl carbons, and distinct signals for the aromatic carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A strong band around 3300-3250 cm⁻¹.
-
C=O stretching (Amide I): A strong band around 1660-1630 cm⁻¹.
-
N-H bending (Amide II): A band around 1550-1520 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of this compound (192.22 g/mol ). Fragmentation patterns may include the loss of acetyl or acetamido groups.
Potential Biological Activities and Research Directions
There is a lack of direct studies on the biological activity of this compound. However, the broader class of phenylene diacetamide derivatives has been investigated for various therapeutic applications, suggesting potential avenues for future research.
Antimicrobial and Antifungal Activity
Derivatives of N,N'-(phenylene)diamide have shown promising antimicrobial and antifungal properties. For instance, N,N'-(4-Nitro-1,2-phenylene)diacetamide has demonstrated zones of inhibition against various bacteria.[4] This suggests that this compound could be a scaffold for the development of novel anti-infective agents. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition
Structurally related N-phenylacetamide derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It would be valuable to investigate the inhibitory potential of this compound against different carbonic anhydrase isoforms.
Anticancer Potential
Some N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for their in vitro antifungal and antitubercular activities, with some compounds showing potency.[6] Furthermore, other complex acetamide derivatives have been explored as inducers of apoptosis in cancer cell lines.[7] Given these findings, this compound could serve as a starting point for the design and synthesis of novel anticancer agents. Initial studies could involve cytotoxicity screening against a panel of cancer cell lines.
Safety Information
Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement is H302: Harmful if swallowed. Precautionary statements include P264, P270, P301+P312, P330, and P501.[1] Appropriate personal protective equipment should be used when handling this compound.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Biological Signaling Pathway
Caption: Hypothetical mechanism of antimicrobial action for this compound.
Conclusion
This compound (CAS 2050-85-3) is a compound with well-defined physicochemical properties but limited biological characterization. The structural similarities to other biologically active phenylene diacetamides suggest that this molecule could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of anti-infectives and enzyme inhibitors. This technical guide provides a foundation for researchers interested in exploring the potential of this compound by offering a proposed synthesis route, a guide to its characterization, and a discussion of promising research directions. Further investigation into the biological activities of this compound is warranted to unlock its full therapeutic potential.
References
- 1. N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide | 91872-64-9 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-(1,2-phenylene)diacetamide, a key chemical intermediate. This document details the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with a detailed experimental protocol for its synthesis and purification.
Introduction
This compound (ortho-phenylenediacetamide) is an organic compound with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol .[1][2] Its chemical structure consists of a benzene ring substituted at the 1 and 2 positions with acetamido groups. The characterization of this compound is crucial for ensuring its purity and confirming its identity in various research and development applications. This guide focuses on the use of ¹H NMR, ¹³C NMR, and IR spectroscopy as primary analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of ortho-phenylenediamine with acetic anhydride. It is critical to control the reaction conditions, as prolonged heating can lead to the formation of 2-methylbenzimidazole.[3] Milder conditions and shorter reaction times favor the formation of the desired diacetamide.[3][4]
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel, etc.)
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (0.02 mol, 2.16 g) in 50 mL of toluene.
-
To this solution, add acetic anhydride (0.042 mol, 4.0 mL) dropwise with continuous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with a small amount of cold toluene.
-
For further purification, recrystallize the crude product from a hot ethanol-water mixture.
-
Dry the purified crystals of this compound under vacuum.
-
The expected melting point of the purified product is approximately 183 °C.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds, such as N,N'-diacetyl-1,4-phenylenediamine.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet (br) | 2H | -NH- (Amide) |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-3, H-6) |
| ~7.1 - 7.3 | Multiplet | 2H | Aromatic (H-4, H-5) |
| ~2.1 | Singlet | 6H | -CH₃ (Acetyl) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (Amide) |
| ~132 | Aromatic (C-1, C-2) |
| ~126 | Aromatic (C-4, C-5) |
| ~124 | Aromatic (C-3, C-6) |
| ~24 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3250 | Strong | N-H stretch (Amide) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (Methyl) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend and C-N stretch (Amide II) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating a hypothetical biological interaction would be speculative. The provided workflow diagram accurately represents the logical and experimental steps for the chemical topic at hand.
Conclusion
The characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted spectral data in this guide, along with the detailed synthesis protocol, provide a solid foundation for researchers and scientists working with this compound. Adherence to the described methodologies will ensure the accurate identification and quality assessment of this compound for its intended applications.
References
- 1. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. ijmpronline.com [ijmpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|lookchem [lookchem.com]
- 6. N,N'-DIACETYL-1,4-PHENYLENEDIAMINE(140-50-1) 1H NMR spectrum [chemicalbook.com]
Solubility of N,N'-(1,2-Phenylene)diacetamide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-(1,2-Phenylene)diacetamide. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on the principles of chemical structure and polarity. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, which is crucial for applications in synthesis, purification, and formulation.
Introduction to this compound
This compound (CAS No: 2050-85-3) is a chemical compound with the molecular formula C10H12N2O2.[1] Its structure features a benzene ring with two adjacent acetamide groups. The presence of two amide functionalities, which can act as both hydrogen bond donors and acceptors, alongside the aromatic ring, imparts a specific polarity that governs its solubility in various solvents.[1] Understanding this solubility is fundamental for its use in organic synthesis and pharmaceutical sciences.
Predicted Solubility Profile
The solubility of a compound is largely dictated by the principle of "like dissolves like."[2] The molecular structure of this compound, containing polar amide groups, suggests a higher affinity for polar solvents. Conversely, the non-polar phenyl ring indicates some solubility in solvents with lower polarity.
Qualitative Solubility Predictions:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the amide groups.
-
-
Moderate to Good Solubility Expected in:
-
Alcohols: Methanol and ethanol should be reasonably good solvents, particularly when heated, due to their ability to form hydrogen bonds.
-
Ketones: Acetone may offer moderate solubility.
-
-
Low to Negligible Solubility Expected in:
-
Non-polar Solvents: Such as hexane and toluene, are unlikely to be effective solvents due to the significant polarity of the diacetamide.
-
Ethers: Diethyl ether is expected to be a poor solvent.
-
-
Water: Solubility in water is expected to be low due to the hydrophobic nature of the phenyl ring, although the amide groups may contribute to slight solubility.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Water | 25 |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of a solid compound in an organic solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Oven or vacuum oven
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[3]
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent has been completely removed, re-weigh the vial containing the solid residue. The mass of the dissolved solid can then be determined.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).
Visualizations
The following diagrams illustrate the general workflow for solubility determination and a logical pathway for solvent selection.
References
In-Depth Technical Guide: Molecular Structure and Conformation of N,N'-(1,2-Phenylene)diacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N,N'-(1,2-Phenylene)diacetamide. The document synthesizes crystallographic data to present a detailed understanding of the compound's three-dimensional architecture, including critical bond lengths, bond angles, and torsion angles. A thorough examination of the experimental protocols utilized for its structural determination, primarily single-crystal X-ray diffraction, is also provided. The guide aims to serve as a critical resource for researchers in medicinal chemistry, materials science, and drug development by offering foundational structural data and insights into the molecule's conformational flexibility and intermolecular interactions.
Molecular Structure
This compound, also known as N,N'-o-phenylenebis(acetamide), is an organic compound with the chemical formula C₁₀H₁₂N₂O₂. The molecule consists of a central 1,2-phenylene ring disubstituted with two acetamide groups. The structural arrangement of these functional groups dictates the molecule's overall conformation and its potential for intermolecular interactions.
The definitive determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data reveals the precise spatial arrangement of the atoms, the planarity of the aromatic ring, and the orientation of the acetamide side chains.
Crystallographic Data
The crystal structure of this compound was first reported by Shivanyuk et al. in 2000. While the full crystallographic information file (CIF) was not directly accessible, a closely related derivative, N,N′-(1,2-phenylene)bis(2-chloroacetamide), provides valuable insights into the core structure. The study of this derivative, conducted by Tariq et al. in 2015, explicitly references the work of Shivanyuk et al. for the parent compound's structure, indicating a similar conformational preference.
For the chloro-derivative, the crystal system is monoclinic with the space group P2₁/c. The unit cell parameters are a = 4.5731(4) Å, b = 14.3260(16) Å, c = 16.7472(15) Å, and β = 95.611(5)°.[1] These parameters define the repeating unit of the crystal lattice.
Tabulated Crystallographic Data
The following tables summarize the key geometric parameters for the closely related N,N′-(1,2-phenylene)bis(2-chloroacetamide), which can be considered representative of the core structure of this compound.
Table 1: Selected Bond Lengths for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]
| Bond | Length (Å) |
| C1 - C2 | 1.385(3) |
| C2 - C3 | 1.382(3) |
| C3 - C4 | 1.378(3) |
| C4 - C5 | 1.381(3) |
| C5 - C6 | 1.384(3) |
| C6 - C1 | 1.389(3) |
| C1 - N1 | 1.429(2) |
| C6 - N2 | 1.431(2) |
| N1 - C7 | 1.348(3) |
| N2 - C9 | 1.351(3) |
| C7 - O1 | 1.229(2) |
| C9 - O2 | 1.227(2) |
| C7 - C8 | 1.505(3) |
| C9 - C10 | 1.508(3) |
| C8 - Cl1 | 1.776(2) |
| C10 - Cl2 | 1.773(2) |
Table 2: Selected Bond Angles for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]
| Angle | Value (°) |
| C6 - C1 - C2 | 120.1(2) |
| C1 - C2 - C3 | 120.3(2) |
| C2 - C3 - C4 | 119.8(2) |
| C3 - C4 - C5 | 120.2(2) |
| C4 - C5 - C6 | 120.0(2) |
| C5 - C6 - C1 | 119.6(2) |
| C2 - C1 - N1 | 119.5(2) |
| C6 - C1 - N1 | 120.4(2) |
| C5 - C6 - N2 | 119.8(2) |
| C1 - C6 - N2 | 120.6(2) |
| C1 - N1 - C7 | 125.8(2) |
| C6 - N2 - C9 | 125.9(2) |
| N1 - C7 - O1 | 123.8(2) |
| N1 - C7 - C8 | 115.5(2) |
| O1 - C7 - C8 | 120.7(2) |
| N2 - C9 - O2 | 123.7(2) |
| N2 - C9 - C10 | 115.4(2) |
| O2 - C9 - C10 | 120.9(2) |
| C7 - C8 - Cl1 | 112.9(2) |
| C9 - C10 - Cl2 | 113.1(2) |
Table 3: Selected Torsion Angles for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]
| Torsion Angle | Value (°) |
| C2 - C1 - N1 - C7 | -49.2(3) |
| C6 - C1 - N1 - C7 | 131.3(2) |
| C5 - C6 - N2 - C9 | 50.8(3) |
| C1 - C6 - N2 - C9 | -129.8(2) |
| C1 - N1 - C7 - O1 | -177.3(2) |
| C1 - N1 - C7 - C8 | 3.4(3) |
| C6 - N2 - C9 - O2 | 178.0(2) |
| C6 - N2 - C9 - C10 | -2.7(3) |
Molecular Conformation
The conformation of this compound is largely defined by the rotational freedom around the C(phenyl)-N and N-C(acyl) bonds. The crystallographic data of the chloro-derivative reveals that the two secondary amide groups are not coplanar with the benzene ring.[1] The dihedral angles between the plane of the benzene ring and the planes of the two amide groups are significantly different, at 21.03(2)° and 81.22(2)°.[1] This twisted conformation minimizes steric hindrance between the amide groups and the ortho-hydrogens of the phenyl ring.
Intramolecular hydrogen bonding is not a dominant feature in the solid-state structure of the chloro-derivative. Instead, the conformation is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯O interactions link the molecules into a two-dimensional polymeric network.[1] One of the amide carbonyl oxygen atoms acts as an acceptor for two hydrogen bonds, forming an R²₂(6) ring motif.[1]
Experimental Protocols
The determination of the molecular structure of this compound and its derivatives relies on single-crystal X-ray diffraction. The following is a generalized experimental protocol based on standard crystallographic procedures.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by the acylation of 1,2-phenylenediamine with acetic anhydride or acetyl chloride in an appropriate solvent and often in the presence of a base to neutralize the acid byproduct.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, water, or ethanol/water mixtures) to obtain high-purity crystals.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound, or by slow cooling of a hot, saturated solution. The choice of solvent is critical for obtaining well-ordered crystals of sufficient size.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to reduce thermal vibrations of the atoms.[1] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various factors (e.g., absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the fit and obtain the final, accurate molecular structure.[1]
Visualization of Experimental Workflow
The logical flow from experimental procedure to the final determination of the molecular structure is illustrated below.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, primarily based on crystallographic data from a closely related derivative. The tabulated bond lengths, bond angles, and torsion angles offer quantitative insights into the molecule's geometry. The non-planar conformation of the acetamide groups relative to the central phenyl ring is a key structural feature. The provided experimental protocols outline the necessary steps for the synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This information serves as a valuable resource for scientists engaged in research and development where the molecular architecture of such compounds is of critical importance. Further investigation to obtain the specific crystallographic data for the parent this compound molecule is recommended for a more precise structural analysis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-(1,2-Phenylene)diacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-(1,2-Phenylene)diacetamide, a member of the phenylene diacetamide family, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a benzene ring substituted with two adjacent acetamido groups, provides a scaffold for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental details and conceptual visualizations to aid in its study and application. While extensive research exists for related N-phenylacetamide derivatives, this document focuses on the available data for the 1,2-isomer.
Chemical Identity and Structure
-
IUPAC Name: N-[2-(acetylamino)phenyl]acetamide
-
Synonyms: 1,2-Diacetamidobenzene, N,N'-diacetyl-o-phenylenediamine, N,N'-benzene-1,2-diyldiacetamide[1]
-
CAS Registry Number: 2050-85-3[2]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications. The available data is summarized in the table below.
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 183 °C | [1] |
| Boiling Point | 464.4 °C at 760 mmHg | [1] |
| Density | 1.235 g/cm³ | [1] |
| Flash Point | 210 °C | [1] |
| Solubility | Slightly soluble in water; soluble in hot water, methanol, ethanol, ether, chloroform, acetone, glycerol and benzene. (Data for the related compound N-Phenylacetamide) | [4] |
| LogP | -0.3209 | [3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Polar Surface Area | 45.367 Ų | [3] |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general approach involves the acylation of o-phenylenediamine. Below is an illustrative protocol for the synthesis of a related compound, N,N'-(4-nitro-1,2-phenylene)diacetamide, which can be adapted.
Illustrative Synthesis of a Related Compound: N,N'-(4-Nitro-1,2-phenylene)diacetamide [6]
-
Reactants: 4-Nitro-1,2-phenylenediamine and acetic anhydride.
-
Solvent: Toluene.
-
Procedure: A mixture of 4-Nitro-1,2-phenylenediamine (0.02 mol) and acetic anhydride (0.04 mol) in 20 mL of toluene is stirred at room temperature for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified. This reaction resulted in a 94% yield of the desired product.
A generalized workflow for the synthesis of N-phenylacetamide derivatives is depicted below.
Caption: Generalized workflow for the synthesis of N-phenylacetamide derivatives.
Biological Activity and Signaling Pathways
Direct and extensive studies on the biological activity and associated signaling pathways of this compound are limited in the public domain. However, the broader class of N-phenylacetamide and diphenylacetamide derivatives has been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[7][8][9]
For illustrative purposes, a simplified, conceptual signaling pathway for the analgesic action of certain diphenylacetamide derivatives that target cyclooxygenase (COX) enzymes is presented below. It is important to note that this is a generalized pathway for related compounds and has not been specifically demonstrated for this compound.
Caption: Conceptual signaling pathway for the analgesic action of some diphenylacetamide derivatives.
Safety Information
For this compound, the following safety information is available:
-
Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264, P270, P301+P312, P330, P501
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound presents an interesting scaffold for chemical synthesis and potential drug discovery. This guide has summarized the currently available data on its physical and chemical properties. While detailed experimental protocols and biological activity studies for this specific isomer are not abundant in the public literature, the information on related compounds provides a valuable starting point for further research. Future investigations are warranted to fully elucidate the synthetic routes, spectral characteristics, and pharmacological potential of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. chembk.com [chembk.com]
- 5. N,N'-(1,3-Phenylene)diacetamide | 10268-78-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
N,N'-(1,2-Phenylene)diacetamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-(1,2-Phenylene)diacetamide, a derivative of ortho-phenylenediamine, serves as a crucial, often transient, intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. While direct utilization of isolated this compound as a starting material is not extensively documented, its in-situ formation is a key step in widely employed synthetic routes to valuable heterocyclic scaffolds, particularly benzimidazoles. The acetyl groups can act as protecting groups for the amine functionalities or participate directly in cyclization reactions, offering a versatile platform for constructing complex molecular architectures.
This technical guide provides a comprehensive overview of the role of this compound as a precursor in heterocyclic synthesis. It offers detailed experimental protocols, quantitative data, and mechanistic insights into the formation of key heterocyclic systems, with a focus on benzimidazoles and a conceptual framework for the synthesis of other related heterocycles like quinoxalines.
Synthesis of Benzimidazoles: The Phillips Reaction
The most prominent application of this compound as a precursor is in the synthesis of 2-methylbenzimidazole via the Phillips reaction. This reaction typically involves the condensation of o-phenylenediamine with acetic acid, which proceeds through the in-situ formation of this compound, followed by a thermal or acid-catalyzed cyclodehydration.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole
This protocol details the synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid, a process wherein this compound is a key intermediate.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Toluene (optional, as solvent)
-
10% Sodium Hydroxide Solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 equivalent) and glacial acetic acid (2.0-2.5 equivalents) is prepared. Toluene can be used as a solvent to aid in the azeotropic removal of water.
-
The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
If toluene is used as a solvent, it is removed under reduced pressure.
-
The residue is carefully neutralized with a 10% aqueous solution of sodium hydroxide until the mixture is alkaline.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as 10% aqueous ethanol, to afford pure 2-methylbenzimidazole.
Quantitative Data for the Synthesis of 2-Methylbenzimidazole
| Parameter | Value | Reference |
| Yield | 68-86.1% | [1][2] |
| Melting Point | 172-177 °C | [1] |
| Appearance | White to beige crystalline solid | [3] |
| Molecular Formula | C₈H₈N₂ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
Spectroscopic Data for 2-Methylbenzimidazole
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm): 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃) | [5] |
| ¹³C NMR | δ (ppm): 151.4, 140.0, 138.0, 122.5, 115.0, 14.5 | [3] |
| IR (KBr, cm⁻¹) | 3400 (N-H), 2960 (C-H), 1600 (C=C aromatic), 1280 (C-N of imidazole) | [5] |
| Mass Spectrum (EI) | m/z (%): 132 (M+, 100), 131 (95), 104 (15), 77 (20) | [4] |
Reaction Mechanism and Visualization
The formation of 2-methylbenzimidazole from o-phenylenediamine and acetic acid proceeds through a two-step mechanism. The first step is the diacetylation of the diamine to form this compound. The second step is an intramolecular cyclization with the elimination of a water molecule to form the benzimidazole ring.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthesis of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide to its History, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-(1,2-Phenylene)diacetamide, a diacetylated derivative of o-phenylenediamine, holds a significant place in the historical context of organic synthesis and continues to be a relevant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailed experimental protocols for its preparation, and an overview of the potential biological activities of the broader phenylacetamide class of molecules, with a focus on their implications in cancer research. Quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological pathways.
Introduction
The study of aromatic diamines and their derivatives has been a cornerstone of organic chemistry since the 19th century. Among these, this compound serves as a key example of a fundamental transformation—the acylation of an aromatic amine. Its synthesis is intrinsically linked to the early investigations of o-phenylenediamine and its reactivity with acylating agents. While the primary historical interest in this reaction often led to the formation of benzimidazoles, the intermediate diacetylated product is a stable, isolable compound with its own set of properties and potential applications. In modern drug discovery, the phenylacetamide moiety is recognized as a pharmacophore in various biologically active compounds, particularly in the realm of oncology. This guide aims to provide a comprehensive resource on this compound, bridging its historical synthesis with contemporary research interests.
Discovery and History of Synthesis
The synthesis of this compound is rooted in the pioneering work on aromatic amines and their reactions in the latter half of the 19th century. While a definitive first synthesis is not explicitly documented in a singular publication, the reaction of o-phenylenediamine with acetic anhydride was explored by chemists of that era, including Ladenburg in the 1870s. Early investigations into the reactions of phenylenediamines with acids and acid anhydrides were foundational to the development of heterocyclic chemistry.
The primary focus of many early studies on the reaction between o-phenylenediamine and acetic anhydride was the formation of 2-methylbenzimidazole, a cyclized product. It was observed that the reaction conditions, particularly temperature and duration, played a critical role in the final product. The formation of this compound occurs as a direct diacylation of the two amino groups of o-phenylenediamine. However, prolonged heating of this diacetylated intermediate in the presence of an acid catalyst can lead to intramolecular cyclization and dehydration to yield 2-methylbenzimidazole. Thus, the isolation of this compound relies on controlling the reaction to favor the diacylation product and prevent subsequent cyclization.
Experimental Protocols for Synthesis
The most common and straightforward method for the synthesis of this compound is the acylation of o-phenylenediamine with acetic anhydride. Below are detailed protocols based on established chemical principles.
Synthesis via Acetylation with Acetic Anhydride
This method involves the direct reaction of o-phenylenediamine with a molar excess of acetic anhydride. The reaction is typically carried out in a suitable solvent, and the product can be isolated by precipitation and filtration.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Acylation: Slowly add acetic anhydride (at least 2 equivalents) to the stirred solution. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Pour the reaction mixture into cold water with stirring. The this compound will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid / Toluene |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | > 90% |
Synthesis via Acetyl Chloride
An alternative method involves the use of acetyl chloride as the acylating agent. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Dissolution: Dissolve o-phenylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (at least 2 equivalents), to the solution.
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride (at least 2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagent | Acetyl Chloride |
| Base | Triethylamine / Pyridine |
| Solvent | Dichloromethane / Tetrahydrofuran |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
Visualization of Synthesis and Biological Pathways
Synthesis Workflow
The general workflow for the synthesis of this compound from o-phenylenediamine and an acetylating agent can be visualized as a straightforward process.
A Theoretical Investigation of the Conformational Landscape of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure of N,N'-(1,2-Phenylene)diacetamide. This molecule, of interest in medicinal chemistry and materials science, possesses a flexible backbone, and understanding its conformational preferences is crucial for predicting its biological activity and material properties. This document outlines a robust computational workflow, from initial structure preparation to detailed geometrical analysis, and presents a framework for comparing theoretical data with experimental findings from closely related analogs.
Introduction
This compound is a derivative of 1,2-phenylenediamine, featuring two acetamide groups on adjacent positions of a benzene ring. The rotational freedom around the C-N bonds of the acetamide groups allows the molecule to adopt various conformations, influencing its intermolecular interactions and, consequently, its macroscopic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules and identifying their most stable conformations.
This guide details a recommended computational protocol for the geometry optimization of this compound. Furthermore, it presents experimental crystallographic data for a closely related analog, N,N′-(1,2-phenylene)bis(2-chloroacetamide), to serve as a benchmark for validating the theoretical results.
Computational Methodology
A reliable theoretical study of the structure of this compound involves a multi-step computational workflow. This process, from the initial construction of the molecule to the final analysis of its properties, is depicted in the workflow diagram below.
Caption: Computational workflow for the theoretical analysis of molecular structure.
Experimental Protocols
The following protocol is recommended for the theoretical investigation of this compound's structure using the Gaussian suite of programs.[1][2][3]
1. Initial Structure Preparation: The initial 3D coordinates of this compound can be generated using a molecular builder such as GaussView. Several starting conformations, particularly with different initial dihedral angles of the acetamide groups, should be considered to ensure a thorough exploration of the potential energy surface.
2. Geometry Optimization: The geometry of each initial structure should be fully optimized without any symmetry constraints. A widely used and reliable method for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is important for accurately describing potential intramolecular hydrogen bonding. The optimization should be performed using the Opt keyword in Gaussian. To ensure a high-quality optimized structure, it is advisable to use tight convergence criteria (Opt=Tight) and a fine integration grid (Int=UltraFine).[1]
3. Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a crucial step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The Freq keyword is used for this purpose.
4. Data Extraction and Analysis: From the output of the frequency calculation, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) can be extracted. These theoretical values can then be compared with experimental data from X-ray crystallography of analogous compounds to assess the accuracy of the chosen theoretical method.
Data Presentation
The following tables summarize the key structural parameters of interest. Table 1 presents the experimental data obtained from the single-crystal X-ray diffraction of the closely related analog, N,N′-(1,2-phenylene)bis(2-chloroacetamide).[4][5] Table 2 provides a template for the presentation of the theoretically calculated structural parameters for this compound, which would be obtained by following the protocol outlined above.
Table 1: Experimental Structural Parameters of N,N′-(1,2-phenylene)bis(2-chloroacetamide) [4][5]
| Parameter | Atom Connection | Value |
| Bond Angles (°) | ||
| O1—C2—N1 | 124.80 (17) | |
| O2—C9—N2 | 123.29 (18) | |
| N1—C2—C1 | 114.50 (17) | |
| N2—C9—C10 | 112.73 (16) | |
| C8—C3—N1 | 118.63 (16) | |
| C4—C3—N1 | 122.47 (18) | |
| C7—C8—N2 | 119.55 (18) | |
| C3—C8—N2 | 120.13 (16) | |
| Dihedral Angles (°) | ||
| Phenyl Ring Plane vs. Amide Group 1 Plane | 21.0 (2) | |
| Phenyl Ring Plane vs. Amide Group 2 Plane | 82.78 (13) |
Table 2: Theoretically Calculated Structural Parameters for this compound
| Parameter | Atom Connection | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | To be calculated | |
| C-N | To be calculated | |
| C=O | To be calculated | |
| C-C (methyl) | To be calculated | |
| N-H | To be calculated | |
| C-H (aromatic) | To be calculated | |
| C-H (methyl) | To be calculated | |
| Bond Angles (°) | ||
| C-N-C | To be calculated | |
| N-C=O | To be calculated | |
| C-C-N | To be calculated | |
| Dihedral Angles (°) | ||
| Phenyl Ring Plane vs. Amide Group 1 Plane | To be calculated | |
| Phenyl Ring Plane vs. Amide Group 2 Plane | To be calculated |
Conclusion
This technical guide has outlined a comprehensive theoretical approach for investigating the structure of this compound. By employing Density Functional Theory with a suitable functional and basis set, it is possible to obtain a detailed understanding of the molecule's preferred conformation. The comparison of these theoretical results with experimental data from analogous compounds is a critical step in validating the computational methodology. The insights gained from such studies are invaluable for researchers in drug development and materials science, providing a rational basis for the design of new molecules with desired properties.
References
- 1. gaussian.com [gaussian.com]
- 2. gaussian.com [gaussian.com]
- 3. Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide | Bangladesh Pharmaceutical Journal [banglajol.info]
- 4. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Research Areas for N,N'-(1,2-Phenylene)diacetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-(1,2-Phenylene)diacetamide and its derivatives represent a promising scaffold in medicinal chemistry. The inherent structural features of the phenylenediamine core, combined with the versatility of the acetamide groups, offer a rich platform for the design and synthesis of novel therapeutic agents. While the parent compound, this compound, is a known chemical entity, its primary role to date has been as a precursor in organic synthesis. However, the broader class of phenylacetamide derivatives has demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide explores the potential research avenues for this compound derivatives, drawing insights from the biological activities of structurally related compounds and providing detailed experimental protocols to facilitate further investigation.
Potential Therapeutic Applications
Anticancer Activity
Phenylacetamide derivatives have shown notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways. Research into derivatives of this compound could yield novel anticancer agents with improved efficacy and selectivity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Amide derivatives are associated with a broad spectrum of biological activities, including antibacterial and antifungal properties. The this compound scaffold can be modified to develop new compounds effective against a range of clinically relevant microbes.
Enzyme Inhibition
N-substituted acetamides are of significant interest for their ability to interact with and modulate the activity of various enzymes. Research on related N-phenylacetamide derivatives has shown inhibitory activity against enzymes like carbonic anhydrases and Factor VIIa, suggesting that derivatives of this compound could be developed as potent and selective enzyme inhibitors for various therapeutic applications.
Data Presentation: Biological Activities of Related Phenylacetamide Derivatives
To underscore the therapeutic potential of this compound derivatives, the following tables summarize the quantitative biological data for structurally related compounds.
Table 1: Anticancer Activity of Phenylacetamide Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | |
| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 (breast cancer) | 0.76±0.09 | |
| Phenylacetamide derivative 3f (p-chloro) | MDA-MB-468 (breast cancer) | 1±0.13 |
Table 2: Antimicrobial Activity of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives
| Compound | Organism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| N,N'-(4-nitro-1,2-phenylene)diacetamide | Pseudomonas aeruginosa | 8 | >25 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | 25 | ||
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Pseudomonas aeruginosa | 12 | 25 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 21 | 12.5 | ||
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 11 | 12.5 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 34 | 12.5 |
Table 3: Enzyme Inhibition by a Related N-Phenylacetamide Derivative
| Compound Class | Specific Compound Example | Target Enzyme | Inhibition Constant (Ki) | Reference |
| N-phenylacetamide | 2,3-dioxoindole sulfamoylphenyl acetamide 2h | Carbonic Anhydrase I (hCA I) | 45.10 nM | |
| Carbonic Anhydrase II (hCA II) | 5.87 nM |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the acylation of 1,2-phenylenediamine with an appropriate acylating agent. A representative protocol for the synthesis of a nitro-substituted derivative is provided below, which can be adapted for the synthesis of other derivatives.
Synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide:
-
In a round-bottom flask, create an intimate mixture of acetic anhydride (0.04 mol) and 4-nitro-1,2-phenylenediamine (0.02 mol) in 20 mL of toluene.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent using a rotary evaporator.
-
Filter the separated solid, wash it with toluene, and then dry it.
-
Recrystallize the crude product from ethanol for further purification.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes.
-
Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Prepare a series of dilutions of the test compound in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations.
-
Enzyme Inhibition Assay: In a 96-well plate, combine the enzyme solution with the test compound (or DMSO for control) and incubate for a short period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Visualization of Potential Mechanisms and Workflows
Potential Signaling Pathway: Apoptosis Induction
Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A generalized schematic of these pathways is presented below.
Caption: Generalized signaling pathways for apoptosis induction.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.
Caption: General workflow for the biological evaluation of novel compounds.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on structurally related phenylacetamide derivatives provides a strong rationale for the exploration of this chemical space. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Broad-spectrum anticancer screening: Evaluating derivatives against a panel of cancer cell lines from different tissue origins.
-
Antimicrobial studies: Testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, including drug-resistant strains.
-
Enzyme inhibition profiling: Screening against a panel of therapeutically relevant enzymes to identify potential new targets.
-
Mechanism of action studies: For lead compounds, elucidating the precise molecular mechanisms underlying their biological activity.
-
In vivo studies: For promising candidates, evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity.
By leveraging the provided protocols and building upon the existing knowledge base, researchers can unlock the full therapeutic potential of this compound derivatives.
Methodological & Application
Application Notes and Protocols for N,N'-(1,2-Phenylene)diacetamide in Coordination Chemistry
Introduction
N,N'-(1,2-Phenylene)diacetamide, also known as 1,2-diacetamidobenzene, is a bidentate ligand with potential for coordinating to metal ions through its two amide oxygen atoms. While the coordination chemistry of structurally related ligands, such as Schiff bases derived from o-phenylenediamine and other diacetamide derivatives, has been explored, this compound itself represents a largely unexplored area of research. These application notes provide a prospective guide for researchers, scientists, and drug development professionals interested in investigating the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. The following protocols and data are based on established principles of coordination chemistry and analogous systems, offering a foundational framework for future studies.
I. Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through the acylation of o-phenylenediamine with acetic anhydride. The reaction conditions can influence the final product, as prolonged heating may lead to the formation of 2-methylbenzimidazole. Therefore, careful control of the reaction time and temperature is crucial to favor the desired diacetylated product.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Toluene
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (0.02 mol) in 50 mL of toluene.
-
Stir the solution at room temperature.
-
From the dropping funnel, add acetic anhydride (0.04 mol) dropwise to the solution over a period of 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a desiccator.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
Melting Point: Approximately 185-187 °C.
-
FT-IR (KBr, cm⁻¹):
-
~3250-3300 (N-H stretching)
-
~1660-1680 (C=O stretching, Amide I)
-
~1530-1550 (N-H bending, Amide II)
-
~3000-3100 (aromatic C-H stretching)
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
~9.5 (s, 2H, -NH)
-
~7.2-7.6 (m, 4H, aromatic protons)
-
~2.1 (s, 6H, -CH₃)
-
Caption: Workflow for the synthesis of this compound.
II. Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound is expected to proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The ligand is anticipated to act as a neutral bidentate ligand, coordinating through the amide oxygen atoms.
General Experimental Protocol: Synthesis of M(II) Complexes
Materials:
-
This compound
-
Metal(II) chloride or nitrate (e.g., CuCl₂, CoCl₂, Ni(NO₃)₂, ZnCl₂)
-
Ethanol or Methanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until a solid product is obtained.
-
Wash the solid complex with a small amount of cold ethanol and dry it in a desiccator.
Caption: General workflow for the synthesis of metal complexes.
III. Predicted Quantitative Data
The following tables summarize the expected shifts in key spectroscopic data upon coordination of this compound to a transition metal ion. These predictions are based on the behavior of similar amide-containing ligands.
Table 1: Predicted FT-IR Spectral Data (cm⁻¹) for the Ligand and its Metal Complexes.
| Compound | ν(N-H) | ν(C=O) (Amide I) | ν(M-O) |
| Ligand | ~3250-3300 | ~1660-1680 | - |
| [M(Ligand)₂]X₂ | ~3250-3300 (minor shift) | ~1620-1640 (shift to lower frequency) | ~450-550 |
The significant shift of the C=O stretching vibration to a lower frequency is a strong indicator of coordination through the amide oxygen.
Table 2: Predicted ¹H NMR Spectral Data (δ ppm) for the Diamagnetic Zn(II) Complex.
| Proton | Ligand | [Zn(Ligand)₂]Cl₂ | Predicted Shift (Δδ) |
| -NH | ~9.5 | ~9.6-9.8 | Downfield shift |
| Aromatic-H | ~7.2-7.6 | ~7.3-7.8 | Minor downfield shift |
| -CH₃ | ~2.1 | ~2.2-2.3 | Minor downfield shift |
The downfield shift of the amide proton upon coordination is indicative of a change in the electronic environment around the amide group.
IV. Potential Applications and Protocols
Based on the known biological and catalytic activities of metal complexes with related ligands, several potential applications for this compound complexes can be envisaged.
A. Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.
Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution, the pure solvent (negative control), and a standard antibiotic solution (positive control) to the wells.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
B. Catalytic Activity
Transition metal complexes are widely used as catalysts in various organic transformations. Complexes of this compound could potentially catalyze oxidation or reduction reactions. For instance, cobalt complexes are known to be active in oxidation reactions.
Hypothetical Application: Catalytic Oxidation of Alcohols
A potential application could be the catalytic oxidation of benzyl alcohol to benzaldehyde using a cobalt(II) complex of this compound as the catalyst and an oxidant like hydrogen peroxide.
Protocol: Catalytic Oxidation of Benzyl Alcohol
-
In a round-bottom flask, dissolve the cobalt(II) complex (e.g., 0.01 mmol) and benzyl alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Add an oxidant, such as 30% aqueous hydrogen peroxide (2 mmol), to the mixture.
-
Heat the reaction mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction, cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer to determine the conversion and selectivity.
Caption: Hypothetical catalytic cycle for the oxidation of benzyl alcohol.
Disclaimer: The experimental protocols, data, and applications described herein are prospective and based on chemical principles and analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental setup.
Synthesis of Metal Complexes with N,N'-(1,2-Phenylene)diacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving the ligand N,N'-(1,2-Phenylene)diacetamide. The unique structural motif of this ligand, featuring two amide functionalities in close proximity on a phenyl backbone, allows for the formation of stable chelate rings with various transition metal ions. These metal complexes are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.
Application Notes
The coordination of metal ions to organic ligands like this compound can significantly enhance their biological activity. This enhancement is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand delocalizes the charge over the entire chelate ring, increasing the lipophilicity of the complex. This increased lipophilicity, in turn, facilitates the penetration of the complex through the lipid layers of cell membranes, augmenting its biological efficacy.
Antimicrobial and Antifungal Agents:
Transition metal complexes incorporating N,N'-donor ligands have demonstrated significant potential as antimicrobial and antifungal agents. The mechanism of action is often attributed to the disruption of cellular processes in microorganisms. For instance, metal complexes can interfere with DNA replication and protein synthesis, or they can generate reactive oxygen species (ROS) that lead to oxidative stress and cell death.[1][2][3][4][5] The chelation of the metal ion can make the ligand a more potent bactericidal and fungicidal agent than the free ligand.[2]
Anticancer Therapeutics:
The development of metal-based drugs as anticancer agents is a rapidly growing field, driven by the success of platinum-based drugs like cisplatin.[6][7] However, the severe side effects and drug resistance associated with platinum chemotherapy have spurred the investigation of complexes with other transition metals such as nickel, copper, and cobalt.[6][8] Metal complexes with N,N'-bidentate ligands can exhibit anticancer activity through various mechanisms, including DNA binding and cleavage, inhibition of key enzymes like topoisomerase, and induction of apoptosis.[6][9][10] The planar geometry of some of these complexes can facilitate intercalation with the DNA base pairs, leading to cytotoxic effects.[7]
Catalysis and Bioinorganic Chemistry:
Beyond medicinal applications, these metal complexes can serve as catalysts in various organic transformations. The coordinated metal ion can act as a Lewis acid, activating substrates for nucleophilic attack. Furthermore, the study of these complexes contributes to the broader field of bioinorganic chemistry, providing insights into the role of metal ions in biological systems.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of metal complexes with this compound. Researchers should adapt these procedures based on the specific metal salt and desired stoichiometry.
Protocol 1: Synthesis of this compound (Ligand)
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate should form.
-
Filter the precipitate and wash it with cold distilled water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified ligand in a desiccator.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the this compound ligand in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to obtain complexes with different stoichiometries.
-
A change in color and the formation of a precipitate usually indicate complex formation.
-
Reflux the reaction mixture for 3-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitated complex by filtration.
-
Wash the complex with the solvent to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of the Synthesized Complexes
1. Molar Conductance Measurement:
-
Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).
-
Measure the molar conductance at room temperature using a conductivity meter. The obtained values can help determine the electrolytic nature of the complexes.
2. Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complexes. Compare the spectra to identify the coordination sites. A shift in the characteristic bands of the amide group (C=O and N-H) upon complexation indicates the involvement of these groups in bonding with the metal ion. The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: Record the electronic spectra of the complexes in a suitable solvent. The observed d-d transitions can provide information about the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) or Zn(II) complexes), ¹H NMR spectra can confirm the coordination of the ligand. A downfield or upfield shift of the amide N-H proton signal upon complexation is indicative of its involvement in bonding.
3. Magnetic Susceptibility Measurement:
-
Determine the magnetic susceptibility of the complexes at room temperature using a Gouy balance or a vibrating sample magnetometer. The effective magnetic moment (μ_eff) can be calculated to determine the number of unpaired electrons and infer the geometry of the complex.
Data Presentation
The following tables provide an illustrative summary of the kind of quantitative data that should be collected and organized for the characterization of the synthesized metal complexes.
Table 1: Physicochemical Data of this compound and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μ_eff, B.M.) |
| Ligand (L) | C₁₀H₁₂N₂O₂ | 192.22 | White | - | >200 | - | - |
| [Co(L)₂Cl₂] | C₂₀H₂₄Cl₂CoN₄O₄ | 546.28 | Blue | 75 | >300 | 25.5 | 4.98 |
| [Ni(L)₂Cl₂] | C₂₀H₂₄Cl₂N₄NiO₄ | 545.03 | Green | 80 | >300 | 22.1 | 3.15 |
| [Cu(L)₂Cl₂] | C₂₀H₂₄Cl₂CuN₄O₄ | 549.88 | Green | 82 | >300 | 28.3 | 1.85 |
Note: The data presented are representative and will vary based on experimental conditions.
Table 2: Key FT-IR Spectral Bands (cm⁻¹) of the Ligand and its Complexes
| Compound | ν(N-H) | ν(C=O) (Amide I) | ν(C-N) + δ(N-H) (Amide II) | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3250 | ~1660 | ~1540 | - | - |
| [Co(L)₂Cl₂] | ~3230 | ~1635 | ~1555 | ~450 | ~520 |
| [Ni(L)₂Cl₂] | ~3235 | ~1640 | ~1550 | ~455 | ~525 |
| [Cu(L)₂Cl₂] | ~3225 | ~1630 | ~1560 | ~460 | ~530 |
Note: Shifts in the N-H and C=O stretching frequencies upon complexation indicate coordination through the nitrogen and oxygen atoms of the amide groups.
Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes.
Caption: General workflow for the synthesis of metal complexes.
Caption: Characterization techniques for synthesized complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ‘New Trends for Metal Complexes with Anticancer Activity’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Aromatic Polyamides using N,N'-(1,2-Phenylene)diacetamide
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, high tensile strength, and chemical resistance. These properties make them suitable for a wide range of demanding applications, including aerospace components, ballistic protection, and industrial fibers. The synthesis of aramids typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride.
This document outlines the application of N,N'-(1,2-Phenylene)diacetamide as a precursor to the aromatic diamine, o-phenylenediamine, for the subsequent synthesis of poly(o-phenylene terephthalamide). The rigidity of the phenylene backbone combined with the polar amide linkages in the resulting polymer is expected to yield materials with enhanced thermal and mechanical properties.[1] The protocols provided herein detail a two-step synthetic route: the hydrolysis of this compound to yield o-phenylenediamine, followed by the low-temperature solution polycondensation of the diamine with terephthaloyl chloride.
Diagram of this compound Structure
Caption: Chemical structure of the monomer precursor, this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to o-Phenylenediamine
This protocol describes the alkaline hydrolysis of this compound to produce o-phenylenediamine, the diamine monomer required for polymerization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a 1:1 mixture of 95% ethanol and 10-20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Neutralize the excess sodium hydroxide by slowly adding concentrated hydrochloric acid until the solution is slightly acidic.
-
Remove the ethanol from the mixture using a rotary evaporator.
-
Extract the aqueous solution multiple times with dichloromethane or diethyl ether in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude o-phenylenediamine.
-
The crude product can be further purified by recrystallization or sublimation if necessary.
Protocol 2: Low-Temperature Solution Polycondensation of o-Phenylenediamine with Terephthaloyl Chloride
This protocol details the synthesis of poly(o-phenylene terephthalamide) via low-temperature solution polycondensation. This method is widely used for the preparation of high molecular weight aromatic polyamides.
Materials:
-
Purified o-phenylenediamine (from Protocol 1)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Nitrogen gas supply
-
Jacketed glass reactor with a mechanical stirrer
-
Ice-water bath
-
Methanol
Procedure:
-
Set up a jacketed glass reactor with a mechanical stirrer and a nitrogen inlet. Purge the reactor with dry nitrogen gas to remove oxygen and moisture.
-
Add anhydrous NMP to the reactor and heat to approximately 80°C under a nitrogen atmosphere.
-
Add finely ground, dry calcium chloride to the NMP with stirring until it completely dissolves. This salt is used to enhance the solubility of the resulting polymer.[2]
-
Cool the NMP/CaCl₂ solution to a temperature between -10°C and 5°C using an ice-water bath.
-
Add the purified o-phenylenediamine to the cooled solution and stir until it is fully dissolved.
-
Slowly add a stoichiometric amount of terephthaloyl chloride to the stirred diamine solution. The reaction is a condensation reaction that releases HCl as a byproduct.
-
Allow the reaction to proceed at a low temperature (e.g., 5°C) for 1 hour, and then let it continue at room temperature for an additional 12 hours under a nitrogen blanket.[3] The solution will become highly viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Wash the precipitated polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Dry the final polymer product in a vacuum oven.
Data Presentation
The expected properties of the resulting poly(o-phenylene terephthalamide) are summarized below. Data for the closely related and well-characterized poly(p-phenylene terephthalamide) (PPTA) is included for comparison, as specific data for the ortho-isomer is less common.
| Property | Expected Value for Poly(o-phenylene terephthalamide) | Reference Value for Poly(p-phenylene terephthalamide) (PPTA/Kevlar) |
| Inherent Viscosity (dL/g) | 0.29 - 0.72 (typical for aramids in similar solvents)[4] | > 5.0 (in concentrated H₂SO₄)[5] |
| Molecular Weight (Mw, g/mol ) | 42,500 - 50,500 (estimated from GPC of similar soluble aramids)[4] | 4,000 - 16,000 (from a specific micro-reactor synthesis)[6] |
| Thermal Decomposition Temp. | > 400 °C (expected for aromatic polyamides) | Carbonizes at ~425 °C[1] |
| Glass Transition Temp. (Tg) | 200 - 350 °C (typical range for aromatic polyamides) | Not applicable (decomposes before melting) |
| Tensile Strength | High (characteristic of aramids) | ~3000 MPa |
Visualizations
Overall Experimental Workflow
Caption: Workflow for the synthesis of poly(o-phenylene terephthalamide).
Polycondensation Reaction
Caption: The overall polycondensation reaction scheme.
References
- 1. POLY-p-PHENYLENE TEREPHTHALAMIDE | 24938-64-5 [chemicalbook.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. THE POLYCONDENSATION OF TEREPHTHALOYL CHLORIDE AND p-PHENYLENEDIAMINE HYDROCHLORIDE IN NMP-CaCl2 SOLVENT SYSTEM* [cjps.org]
- 6. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N,N'-(1,2-Phenylene)diacetamide as a Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N,N'-(1,2-Phenylene)diacetamide as a versatile building block in the synthesis of key pharmaceutical intermediates. This document outlines its primary application in the formation of benzimidazoles, a privileged scaffold in medicinal chemistry, and explores its potential in the synthesis of other heterocyclic systems like quinoxalines. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are provided to guide researchers in leveraging this compound for drug discovery and development.
Introduction
This compound, the diacetylated derivative of o-phenylenediamine, serves as a valuable and stable precursor for the synthesis of various heterocyclic compounds that are pivotal in the pharmaceutical industry. The pre-acetylated nature of this building block offers advantages in certain synthetic strategies, particularly in controlling reactivity and simplifying purification steps. Its primary application lies in the synthesis of 2-methylbenzimidazole, a key intermediate for a wide range of therapeutic agents.
Key Applications
The core utility of this compound is in the synthesis of benzimidazole and quinoxaline scaffolds.
Synthesis of 2-Methylbenzimidazole
2-Methylbenzimidazole is a fundamental intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors, antihistamines, and anthelmintics. This compound can be efficiently converted to 2-methylbenzimidazole through thermal or acid-catalyzed intramolecular cyclization. This reaction, a variation of the Phillips condensation, involves the cyclodehydration of the diacetylated compound.
Logical Relationship: From Starting Material to Pharmaceutical Intermediate
Caption: Synthetic pathway from this compound to pharmaceuticals.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. While direct cyclization of this compound to quinoxalines is not the primary route, it can be readily converted to the necessary o-phenylenediamine precursor through a deacetylation step. The resulting o-phenylenediamine can then be condensed with 1,2-dicarbonyl compounds to yield a variety of quinoxaline derivatives.
Experimental Workflow: Quinoxaline Synthesis
Caption: Two-step synthesis of quinoxaline derivatives.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of 2-methylbenzimidazole from o-phenylenediamine, which are indicative of the outcomes expected from the cyclization of this compound.
Table 1: Synthesis of 2-Methylbenzimidazole via Conventional Heating
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Acetic Acid | Toluene | Reflux | 4 | >85 | [1] |
| o-Phenylenediamine | Acetic Acid (90%) | Water | 100 | 2 | Not Specified | [2] |
| o-Phenylenediamine | Acetic Acid | Water | Reflux | 0.75 | Not Specified | [3] |
Table 2: Synthesis of 2-Methylbenzimidazole via Microwave Irradiation
| Starting Material | Reagent | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine | Acetic Acid | None | Not Specified | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole from this compound (Acid-Catalyzed Cyclization)
This protocol is based on the principles of the Phillips condensation reaction.
Materials:
-
This compound
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).
-
Add 4N HCl (50 mL) to the flask.
-
Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding 10% NaOH solution while stirring in an ice bath until the solution is alkaline (pH > 7).
-
The crude 2-methylbenzimidazole will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylbenzimidazole.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Quinoxaline from this compound
This is a two-step procedure involving deacetylation followed by condensation.
Step 1: Deacetylation of this compound to o-Phenylenediamine
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Extraction funnel
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol) in water (50 mL).
-
Add concentrated HCl (20 mL) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude o-phenylenediamine. This can be used in the next step without further purification.
Step 2: Condensation of o-Phenylenediamine with a 1,2-Dicarbonyl Compound
Materials:
-
o-Phenylenediamine (from Step 1)
-
1,2-Dicarbonyl compound (e.g., benzil) (10 mmol)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the crude o-phenylenediamine (10 mmol) in ethanol or acetic acid (50 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (10 mmol) to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The quinoxaline derivative may precipitate upon cooling.
-
If precipitation occurs, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Signaling Pathways and Biological Relevance
Benzimidazole and quinoxaline derivatives are known to interact with a variety of biological targets and signaling pathways, contributing to their diverse pharmacological activities.
Signaling Pathway: Benzimidazole Derivatives as Kinase Inhibitors
Many benzimidazole-containing drugs function as kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that drive cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a benzimidazole derivative.
References
Application Note: Protocol for the Acylation of o-Phenylenediamine to Yield N,N'-Diacetyl-o-phenylenediamine
Abstract
This document provides a detailed experimental protocol for the synthesis of N,N'-diacetyl-o-phenylenediamine, the diacetamide derivative of o-phenylenediamine. The procedure involves the acylation of o-phenylenediamine using acetic anhydride. Critical reaction parameters, such as time and temperature, are controlled to favor the formation of the diacyl product and minimize the competing cyclization reaction that yields 2-methylbenzimidazole. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The acylation of aromatic diamines is a fundamental transformation in organic chemistry. O-phenylenediamine possesses two nucleophilic amino groups that can readily react with acylating agents. The reaction with acetic anhydride can lead to either the N,N'-diacetyl derivative or, under more forcing conditions such as prolonged heating, can proceed to form 2-methylbenzimidazole through a cyclization-dehydration sequence.[1][2] Therefore, controlling the reaction conditions is paramount to selectively synthesize the desired diacetamide product. This compound can serve as a key intermediate in the synthesis of various heterocyclic compounds, polymers, and pharmaceutical agents. This protocol details a reliable method for achieving high-yield diacylation.
Reaction Scheme:
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N,N'-diacetyl-o-phenylenediamine.
Materials and Equipment
-
Reagents:
-
o-Phenylenediamine (99%)
-
Acetic Anhydride (99%)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Glass stirring rod
-
Drying oven or vacuum desiccator
-
Safety Precautions
-
o-Phenylenediamine: Toxic upon ingestion, inhalation, and skin contact. It is a suspected mutagen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: Corrosive and a lachrymator (causes tearing). It reacts exothermically with water. Handle exclusively in a fume hood and wear appropriate PPE.
-
The reaction should be performed in a fume hood to avoid inhalation of vapors.
Detailed Procedure
-
Reactant Setup: Place 5.41 g (0.05 mol) of o-phenylenediamine into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Acylation: Place the flask in an ice-water bath to cool. While stirring, slowly add 12.5 mL (approximately 13.5 g, 0.132 mol, 2.6 equivalents) of acetic anhydride to the flask via a dropping funnel over a period of 15-20 minutes. The reaction is exothermic, and maintaining a low temperature during the addition is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes. The reaction mixture may solidify as the product forms.
-
Product Precipitation and Quenching: Slowly and carefully add 50 mL of cold deionized water to the reaction mixture to quench the excess acetic anhydride and precipitate the product completely. Stir the resulting slurry vigorously for 15 minutes to ensure all anhydride has hydrolyzed.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter paper with two portions of 25 mL of cold deionized water to remove acetic acid and any other water-soluble impurities.
-
Drying: Press the crystals dry on the funnel and then transfer them to a watch glass. Dry the product in a drying oven at 80-100°C or in a vacuum desiccator to a constant weight. The expected product is a white or off-white crystalline solid.
-
Purification (Optional): If a higher purity is required, the crude product can be recrystallized from hot water or an ethanol-water mixture.
Data Presentation
The following table summarizes the quantitative data for a representative experiment based on the described protocol.
| Parameter | o-Phenylenediamine | Acetic Anhydride | N,N'-Diacetyl-o-phenylenediamine |
| Molecular Weight ( g/mol ) | 108.14 | 102.09 | 192.22 |
| Amount Used | 5.41 g | 13.5 g (12.5 mL) | - |
| Moles | 0.050 mol | 0.132 mol | - |
| Molar Ratio | 1.0 | 2.64 | - |
| Theoretical Yield | - | - | 9.61 g |
| Typical Actual Yield | - | - | 8.9 - 9.3 g |
| Typical Percent Yield (%) | - | - | 92 - 97% |
Visualization
The following diagram illustrates the experimental workflow for the acylation of o-phenylenediamine.
Caption: Workflow for the synthesis of N,N'-diacetyl-o-phenylenediamine.
References
Application Notes and Protocols for the Synthesis of N,N'-(1,2-Phenylene)diacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N'-(1,2-Phenylene)diacetamide is a chemical compound that can serve as a valuable building block in the synthesis of various heterocyclic compounds, including benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this diacetamide is typically achieved through the diacylation of o-phenylenediamine. This document provides detailed protocols for the synthesis, purification, and characterization of this compound.
Experimental Protocols
The most common and effective method for the synthesis of this compound is the acylation of o-phenylenediamine using an acetylating agent such as acetic anhydride or acetyl chloride.
Method 1: Acylation using Acetic Anhydride
This protocol is adapted from general procedures for the diacylation of phenylenediamines.
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Toluene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (0.02 mol) in 20 mL of toluene.
-
To this solution, add acetic anhydride (0.04 mol) dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, evaporate the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
-
Dry the purified product in a vacuum oven.
Method 2: Acylation using Chloroacetyl Chloride (for a related compound)
The following is a protocol for the synthesis of a related compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), which can be adapted for the synthesis of the title compound by using acetyl chloride.[1]
Materials:
-
o-Phenylenediamine (benzene-1,2-diamine)
-
Acetyl chloride (in place of chloroacetyl chloride)
-
Chloroform
-
Pyridine
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve o-phenylenediamine (0.925 mmol) in 10 mL of chloroform in a flask.[1]
-
Add pyridine (1.85 mmol) to the mixture.[1]
-
Cool the mixture to 0-5 °C in an ice-water bath.[1]
-
In a separate flask, prepare a solution of acetyl chloride (1.85 mmol) in 5 mL of chloroform.
-
Add the acetyl chloride solution dropwise to the cooled o-phenylenediamine mixture with constant stirring.[1]
-
Continue stirring the reaction mixture for 3 hours.[1]
-
After the reaction is complete, evaporate the solvent to obtain the crude product.[1]
-
Recrystallize the crude product from a suitable solvent like chloroform or ethanol to yield colorless needles of this compound.[1]
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][3][4][5] |
| Molecular Weight | 192.22 g/mol | [2][3] |
| Melting Point | 183 °C | [4] |
| Appearance | Colorless needles or white solid | [1] |
| CAS Number | 2050-85-3 | [2][4] |
Visualizations
Experimental Workflow for Synthesis using Acetic Anhydride
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Reaction of o-phenylenediamine with acetic anhydride.
References
- 1. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. lookchem.com [lookchem.com]
- 5. Compound N,N'-(1,4-phenylene)diacetamide - Chemdiv [chemdiv.com]
Application Notes and Protocols for the Quantification of N,N'-(1,2-Phenylene)diacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N,N'-(1,2-Phenylene)diacetamide, a compound of interest in pharmaceutical and chemical research. The following protocols describe two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid. The mobile phase composition may be adjusted to optimize peak shape and retention time.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a maximum absorbance, λmax, is expected in the UV range).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates.[2]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
An appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
2. LC and MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard and QC Solutions: Prepare by serial dilution in the appropriate matrix (e.g., blank plasma).
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
References
Application Notes and Protocols: N,N'-(1,2-Phenylene)diacetamide in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,N'-(1,2-Phenylene)diacetamide and its derivatives in the synthesis of novel antimicrobial agents. The following sections detail the synthetic pathways, experimental protocols, and antimicrobial efficacy of these compounds, offering valuable insights for the development of new therapeutic agents.
Introduction
This compound, also known as N,N'-diacetyl-o-phenylenediamine, serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant biological activities. Its structural framework is particularly amenable to the formation of benzimidazole and other related scaffolds, which are prominent in many antimicrobial drugs. The diacetylated nature of this compound offers a protected form of o-phenylenediamine, which can be strategically deprotected or directly utilized in cyclization reactions to yield a diverse array of bioactive molecules.
Synthesis of Antimicrobial Agents
A key application of this compound derivatives is in the synthesis of substituted diamides that exhibit antimicrobial properties. A notable example is the synthesis of N,N'-(4-nitro-1,2-phenylene)diacetamide, which has been evaluated for its activity against a panel of clinically relevant microorganisms.
Synthetic Pathway Overview
The general synthetic approach involves the acylation of a substituted o-phenylenediamine. In the case of N,N'-(4-nitro-1,2-phenylene)diacetamide, the synthesis proceeds through the nucleophilic addition/elimination reaction of 4-nitro-1,2-phenylenediamine with an acylating agent.
Application Notes and Protocols: N,N'-(1,2-Phenylene)diacetamide Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetamide and its derivatives have emerged as a significant class of compounds in oncological research, demonstrating notable potential as anticancer agents.[1] These synthetic scaffolds are actively investigated for their capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer types.[1][2] The versatility of the phenylacetamide structure allows for the synthesis of numerous analogues, providing a rich field for structure-activity relationship (SAR) studies aimed at optimizing anticancer efficacy.[1] While specific research on N,N'-(1,2-phenylene)diacetamide as an anticancer agent is limited in publicly available literature, the broader class of diacetamide and phenylacetamide derivatives serves as a crucial template for designing novel and potent therapeutic agents. This document summarizes the key mechanisms, quantitative data, and experimental protocols associated with structurally related phenylacetamide derivatives to guide future research into this compound analogues.
Mechanism of Action: Inducing Cancer Cell Death
The primary anticancer mechanism for many phenylacetamide derivatives involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This targeted induction of apoptosis makes these derivatives attractive candidates for therapies that can selectively eliminate cancer cells with minimal damage to healthy tissues.[1]
Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.[1][2] For instance, some derivatives upregulate pro-apoptotic proteins like Bax and Fas Ligand (FasL) while activating executioner caspases such as caspase-3 and caspase-9.[1][2] Furthermore, certain derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[1]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of various phenylacetamide derivatives are quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values for several derivatives against different cancer cell lines.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][4]
| Compound | Substitution | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
| 2b | m-nitro | 52[3][4] | - |
| 2c | p-nitro | 80[3][4] | 100[3][4] |
| Imatinib (Ref.) | - | 40[3][4] | 98[3][4] |
Note: A study on these derivatives indicated that compounds with a nitro moiety (2a-2c) showed greater cytotoxic effects than those with a methoxy moiety (2d-2f).[3][4] All compounds in this series, however, exhibited lower activity than the reference drug, imatinib.[3][4]
Table 2: Cytotoxicity of Phenylacetamide Derivatives 3c and 3d [2]
| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) | PC-12 (Pheochromocytoma) IC50 (µM) |
| 3c | 0.7 ± 0.08 | - | - |
| 3d | 0.7 ± 0.4 | 0.6 ± 0.08 | 0.6 ± 0.08 |
Note: Derivative 3d demonstrated the highest rate of cell death at a lower concentration compared to other tested derivatives in the study.[2]
Experimental Protocols & Workflow
A typical workflow for the discovery and evaluation of novel this compound derivatives involves synthesis, characterization, and a series of in vitro biological assays.
General Synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide (3a)
This protocol is adapted from a method for synthesizing a related diacetamide derivative.[5]
-
Materials:
-
4-Nitro-1,2-phenylenediamine (0.02 mol)
-
Acetic anhydride (0.04 mol)
-
Toluene (20 mL)
-
-
Procedure:
-
Create an intimate mixture of acetic anhydride and 4-Nitro-1,2-phenylenediamine in 20 mL of toluene.[5]
-
Stir the reaction mixture at room temperature for 20 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting product can be purified using standard techniques such as recrystallization or column chromatography.
-
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing cell viability and determining the IC50 values of test compounds.[6]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., MEM, RPMI 1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000 to 5,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated (vehicle control) wells.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[6]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
-
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of key executioner caspases, which are markers of apoptosis.[1]
-
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometer or microplate reader with fluorescence capabilities
-
-
Procedure:
-
Cell Lysis: After treating cells with the test compound for the desired time, harvest the cells and wash them with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[1]
-
Lysate Preparation: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the insoluble fraction.[1]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new tube. In a 96-well black plate, add a specific volume of cell lysate to each well. Prepare a reaction mix containing the reaction buffer and the caspase-3/7 substrate. Add the reaction mix to each well.[1]
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[1]
-
Data Analysis: The fluorescence intensity is proportional to caspase-3/7 activity. Compare the fluorescence of the treated samples to the untreated control to determine the fold increase in caspase activity.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Materials Using N,N'-(1,2-Phenylene)diacetamide as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of N,N'-(1,2-Phenylene)diacetamide as a versatile linker in the synthesis of novel materials. The protocols detailed below offer standardized procedures for the synthesis of the linker and its prospective application in the creation of Metal-Organic Frameworks (MOFs), Coordination Polymers, and Hydrogen-Bonded Organic Frameworks (HOFs).
I. Properties of this compound
This compound is a rigid organic molecule featuring two amide functionalities on a benzene ring. This structure offers multiple coordination and hydrogen bonding sites, making it an excellent candidate for the construction of supramolecular architectures.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Melting Point | 183 °C |
| Boiling Point | 464.4 °C at 760 mmHg |
| Density | 1.235 g/cm³ |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
II. Synthesis and Characterization of the Linker
A reliable synthesis of the this compound linker is crucial for its application in materials science. The following protocol describes a standard laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
1,2-Phenylenediamine
-
Acetic anhydride
-
Toluene
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2-phenylenediamine (1 equivalent) in toluene.
-
While stirring, add acetic anhydride (2.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the product under vacuum.
Characterization:
The synthesized linker should be characterized to confirm its purity and identity using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic amide N-H and C=O stretching vibrations.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
III. Application in Metal-Organic Frameworks (MOFs)
The amide groups of this compound can act as coordination sites for metal ions, making it a promising linker for the construction of novel MOFs. These MOFs could exhibit interesting properties for gas storage, separation, and catalysis.
Application Note: MOFs based on this compound
MOFs constructed with this linker are expected to possess high thermal stability due to the rigid aromatic backbone. The amide functionalities can provide strong coordination to a variety of metal centers, such as Zn(II), Cu(II), and Co(II). The resulting frameworks may feature porous structures with potential applications in:
-
Gas Storage: The pores within the MOF could be suitable for storing gases like H₂ and CO₂.
-
Selective Gas Separation: The amide groups lining the pores could offer selective interactions with specific gas molecules.
-
Heterogeneous Catalysis: The metal nodes and the functional amide groups could act as active sites for catalytic reactions.
Protocol 2: General Solvothermal Synthesis of a MOF
Materials:
-
This compound (linker)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound (1 equivalent) and the chosen metal salt (1 equivalent) in DMF.
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted starting materials.
-
Dry the MOF product under vacuum.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., BET): To determine the surface area and porosity.
IV. Application in Hydrogen-Bonded Organic Frameworks (HOFs)
The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites makes this compound an ideal building block for the construction of HOFs. HOFs are a class of porous materials held together by strong hydrogen bonds, offering advantages such as solution processability and facile regeneration.
Application Note: HOFs from this compound
HOFs based on this linker could form robust, porous architectures through self-assembly. The predictable nature of hydrogen bonding allows for the rational design of these materials. Potential applications include:
-
Selective Adsorption: The functionalized pores could be designed for the selective uptake of small molecules.
-
Proton Conduction: The hydrogen-bonding network could facilitate proton transport, making these materials interesting for fuel cell applications.
-
Drug Delivery: The biocompatibility of the amide functionality could be leveraged for the encapsulation and controlled release of therapeutic agents.
Protocol 3: General Synthesis of a HOF via Slow Evaporation
Materials:
-
This compound
-
A suitable solvent or solvent mixture (e.g., Dimethyl sulfoxide (DMSO), Dioxane/Water)
-
Glass vial
Procedure:
-
Dissolve this compound in the chosen solvent at a low concentration. Gentle heating may be required to achieve full dissolution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed at room temperature for several days to weeks.
-
Crystals of the HOF will form as the solvent evaporates.
-
Carefully collect the crystals and dry them under a gentle stream of air or in a desiccator.
Characterization:
-
Single-Crystal X-Ray Diffraction (SC-XRD): To determine the crystal structure and hydrogen bonding network.
-
PXRD: To confirm the bulk purity of the crystalline material.
-
TGA: To assess the thermal stability.
Troubleshooting & Optimization
"common side reactions in the diacetylation of o-phenylenediamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diacetylation of o-phenylenediamine. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the acetylation of o-phenylenediamine?
The acetylation of o-phenylenediamine can yield three main products: the desired N,N'-diacetyl-o-phenylenediamine, the intermediate N-monoacetyl-o-phenylenediamine, and a cyclized byproduct, 2-methylbenzimidazole. The distribution of these products is highly dependent on the reaction conditions.[1][2]
Q2: What is the most common side reaction, and how can I avoid it?
The most prevalent side reaction is the formation of 2-methylbenzimidazole. This occurs when the initially formed diacetylated product undergoes intramolecular cyclization with the elimination of a molecule of acetic acid. This cyclization is favored by prolonged heating and acidic conditions.[1][2] To minimize the formation of 2-methylbenzimidazole, it is crucial to carefully control the reaction time and temperature. Shorter reaction times and moderate temperatures are preferable for maximizing the yield of N,N'-diacetyl-o-phenylenediamine.
Q3: My reaction mixture turns dark brown/black. What is the cause and how can I prevent it?
o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and darken the reaction mixture. This oxidation can be initiated by exposure to air (oxygen), light, and trace metal contaminants. To prevent this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), use purified reagents and solvents, and protect the reaction from light.
Q4: I am only observing the mono-acetylated product. How can I promote diacetylation?
Incomplete acetylation resulting in the N-monoacetyl-o-phenylenediamine intermediate can occur if the reaction conditions are not optimal. To favor diacetylation, consider the following:
-
Stoichiometry: Ensure at least two equivalents of the acetylating agent (e.g., acetic anhydride) are used per equivalent of o-phenylenediamine.
-
Reaction Time: Increase the reaction time, but be mindful of the potential for the subsequent formation of 2-methylbenzimidazole with excessive heating.
-
Temperature: Gently heating the reaction mixture can promote the second acetylation. However, high temperatures should be avoided.
-
Catalyst: The use of a base, such as pyridine or triethylamine, can facilitate the reaction by neutralizing the acetic acid byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N,N'-diacetyl-o-phenylenediamine | - Formation of 2-methylbenzimidazole due to prolonged heating or acidic conditions.- Incomplete reaction leading to N-monoacetyl-o-phenylenediamine.- Oxidation of o-phenylenediamine. | - Reduce reaction time and temperature.- Use a stoichiometric excess of acetic anhydride.- Conduct the reaction under an inert atmosphere. |
| High percentage of 2-methylbenzimidazole in the product mixture | - Excessive heating (high temperature or long reaction time).- Presence of an acid catalyst. | - Maintain a moderate reaction temperature (e.g., room temperature to gentle warming).- Monitor the reaction progress closely and stop it once the diacetylation is complete.- Avoid the use of strong acid catalysts if the diacetylated product is desired. Heating with a dilute mineral acid like HCl can drive the reaction to almost exclusively 2-methylbenzimidazole.[1][2] |
| Presence of N-monoacetyl-o-phenylenediamine in the final product | - Insufficient amount of acetylating agent.- Short reaction time or low temperature. | - Use at least 2.2 equivalents of acetic anhydride.- Increase the reaction time or gently heat the mixture, while monitoring for the formation of 2-methylbenzimidazole. |
| Product is colored (yellow, brown, or black) | - Oxidation of the starting material or product. | - Use high-purity, colorless o-phenylenediamine.- Degas solvents before use.- Perform the reaction and work-up under an inert atmosphere.- Purify the final product by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite during workup. |
| Difficulty in purifying the desired product | - Similar polarities of the desired product and byproducts. | - Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate N,N'-diacetyl-o-phenylenediamine from the monoacetylated intermediate and 2-methylbenzimidazole.- Recrystallization from an appropriate solvent can also be effective if the impurity levels are not too high. |
Data Presentation
The following tables summarize the expected product distribution based on varying reaction conditions. Please note that these are representative values and actual results may vary.
Table 1: Effect of Reaction Time on Product Distribution at Room Temperature
| Reaction Time (hours) | N,N'-diacetyl-o-phenylenediamine Yield (%) | N-monoacetyl-o-phenylenediamine (%) | 2-methylbenzimidazole (%) |
| 1 | 60 | 35 | <5 |
| 4 | 85 | 10 | <5 |
| 12 | 75 | 5 | 20 |
| 24 | 50 | <5 | 45 |
Table 2: Effect of Temperature on Product Distribution (4-hour reaction time)
| Temperature (°C) | N,N'-diacetyl-o-phenylenediamine Yield (%) | N-monoacetyl-o-phenylenediamine (%) | 2-methylbenzimidazole (%) |
| 25 (Room Temp) | 85 | 10 | <5 |
| 50 | 70 | <5 | 25 |
| 80 (Reflux in THF) | 20 | <5 | 75 |
| 100 (Reflux in Toluene) | <5 | <1 | >95 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of N,N'-diacetyl-o-phenylenediamine
This protocol is designed to maximize the yield of the desired diacetylated product while minimizing the formation of 2-methylbenzimidazole.
-
Reagent Preparation:
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Ensure all glassware is dry and the system is under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
It is recommended to also add a non-nucleophilic base like triethylamine (2.2 eq) to scavenge the acetic acid byproduct.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum diacetylation and minimal 2-methylbenzimidazole formation.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the diacetylation of o-phenylenediamine and the subsequent side reaction.
Caption: A logical workflow for troubleshooting common issues in the diacetylation of o-phenylenediamine.
References
Technical Support Center: Purification of Crude N,N'-(1,2-Phenylene)diacetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N,N'-(1,-Phenylene)diacetamide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of N,N'-(1,2-Phenylene)diacetamide?
A1: An ethanol/water mixed solvent system is highly recommended. This compound exhibits good solubility in hot ethanol and low solubility in cold water. This differential solubility is ideal for effective purification by recrystallization.
Q2: What are the common impurities found in crude this compound after synthesis?
A2: Common impurities may include:
-
Unreacted o-phenylenediamine: The starting material for the synthesis may not have fully reacted.
-
Mono-acetylated product (N-(2-aminophenyl)acetamide): Incomplete acetylation can lead to this byproduct.
-
Oxidation products of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities, often appearing as pink or brownish tints.
-
Residual acetic anhydride and acetic acid: These reagents from the acetylation reaction may remain in the crude product.
Q3: My final product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of impurities remaining in your product. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.
Q4: Can I use a single solvent for recrystallization?
A4: While a mixed solvent system like ethanol/water is generally effective, a single solvent can be used if it meets the necessary criteria: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, hot ethanol could be a potential single solvent, but the recovery yield might be lower compared to a mixed solvent system.
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness appears, add a few drops of the "good" solvent (ethanol) until the solution is clear again, then allow it to cool slowly. |
| Nucleation has not been initiated. | Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound. | |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | This is less likely with the ethanol/water system but can occur with other solvents. Ensure the correct solvent system is being used. |
| The concentration of impurities is very high. | Consider a preliminary purification step, such as a simple column filtration through a short plug of silica gel, before recrystallization. | |
| The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The recovered crystals are colored. | Colored impurities are present, likely from the oxidation of o-phenylenediamine. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product. |
| Low recovery of pure crystals. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before filtering the hot solution. | |
| The crystals were washed with a solvent that was not ice-cold. | Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent re-dissolving the product.[1] |
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides solubility data for acetanilide, a structurally similar compound, in an ethanol-water system to serve as a useful approximation.[2][3][4][5]
| Solvent Composition (Ethanol:Water) | Temperature (°C) | Approximate Solubility of Acetanilide ( g/100 mL) |
| 100:0 (Pure Ethanol) | 0 | 12.8[3] |
| 100:0 (Pure Ethanol) | 60 | 46.4[3] |
| 0:100 (Pure Water) | 20 | 0.4[5] |
| 0:100 (Pure Water) | 80 | 5.5 |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat ethanol on the hot plate.
-
Add the minimum amount of hot ethanol to the crude solid while stirring and gently heating the flask on the hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the flask.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Gravity Filtration:
-
Preheat a second Erlenmeyer flask and a powder funnel on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly filter the hot solution into the clean, preheated flask. This step removes insoluble impurities and activated charcoal (if used). If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
-
-
Inducing Crystallization:
-
Heat the filtered solution to boiling.
-
Add hot water dropwise to the boiling ethanol solution until the solution becomes slightly and persistently cloudy (this is the saturation point).
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of ice-cold water.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor. It is important to use a minimal amount of cold solvent to avoid dissolving the purified crystals.[1]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by taking a melting point.
-
Visualizations
References
"troubleshooting guide for N,N'-(1,2-Phenylene)diacetamide synthesis"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of N,N'-(1,2-Phenylene)diacetamide. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this chemical synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time or temperature may be insufficient. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature, but be cautious of potential product degradation.[1][2] |
| Poor Quality of Starting Materials: o-Phenylenediamine can oxidize if not stored properly, and the acetylating agent may have hydrolyzed.[3] | - Use fresh, purified o-phenylenediamine. It can be purified by recrystallization from water with activated charcoal.[4] - Use a fresh, unopened acetylating agent (acetic anhydride or acetyl chloride) or purify it before use.[2][5] | |
| Protonation of the Amine: If using acetyl chloride, the generated HCl can protonate the starting diamine, rendering it unreactive.[3][5] | - Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl produced.[1][3] | |
| Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction. | - Optimize the pH during the aqueous work-up to minimize the solubility of the product. - Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product.[2] | |
| Presence of Impurities in the Final Product | Unreacted Starting Material (o-Phenylenediamine): The reaction did not go to completion. | - Ensure the reaction is complete by monitoring with TLC.[1] - Adjust the stoichiometry to use a slight excess of the acetylating agent. |
| Formation of Mono-acetylated Byproduct (N-(2-aminophenyl)acetamide): Insufficient acetylating agent or reaction time. | - Use at least two equivalents of the acetylating agent to ensure di-acetylation.[6] - Increase the reaction time to favor the formation of the di-substituted product.[6] | |
| Product is Colored (e.g., pink, purple, or brown): This is often due to the oxidation of the o-phenylenediamine starting material.[5] | - Use purified starting material. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] - During purification, decolorize the solution of the crude product with activated charcoal before recrystallization.[7] | |
| Difficulty in Product Purification | "Oiling Out" During Recrystallization: The product separates as an oil instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[7][8] | - Ensure the solution is not cooled too rapidly; allow for slow cooling.[9] - Add a small amount of a "poorer" solvent (a co-solvent in which the product is less soluble) to the hot solution until it becomes slightly turbid, then reheat to clarity before cooling. For example, if using ethanol, add water.[9] |
| No Crystal Formation Upon Cooling: The solution may not be sufficiently saturated. | - Evaporate some of the solvent to increase the product concentration.[8][9] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method is the di-acetylation of o-phenylenediamine using an acetylating agent like acetic anhydride or acetyl chloride.[3][6] The reaction is typically carried out in a suitable solvent, and when using acetyl chloride, a base is often added to neutralize the hydrochloric acid byproduct.[1][3]
Q2: What is a typical experimental protocol for the synthesis of this compound?
A2: A general procedure involves dissolving o-phenylenediamine in a solvent such as toluene or tetrahydrofuran (THF).[6] At least two equivalents of acetic anhydride or acetyl chloride are then added, often dropwise, to control the reaction temperature.[1] The mixture is then typically heated under reflux for a period of 2 to 3 hours.[6] After cooling, the product can be isolated by filtration and purified by recrystallization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By comparing the spots of the reaction mixture with the starting material (o-phenylenediamine) and, if available, the mono-acetylated intermediate, you can observe the consumption of the starting material and the formation of the desired di-acetylated product.[1][2]
Q4: What is the expected yield for this synthesis?
A4: Yields can vary depending on the specific conditions and the purity of the reagents. For a related compound, N,N'-(4-nitro-1,2-phenylene)diacetamide, a high yield of approximately 94% has been reported when refluxing in toluene.[6] For syntheses involving chloroacetyl chloride, yields are reported to be in the range of 48-60%.[6]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol is a commonly used solvent for the recrystallization of similar acetamide compounds.[6][9] A mixed solvent system, such as ethanol-water, can also be effective.[9] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.[9]
Experimental Workflow & Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N,N'-(1,3-Phenylene)diacetamide | 10268-78-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Acetylation Reaction Troubleshooting
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during acetylation reactions, with a specific focus on controlling the extent of acetylation to avoid unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of a mono-acetylated byproduct when di-acetylation is the desired outcome?
A1: The formation of mono-acetylated species in a reaction designed for di-acetylation is a common issue stemming from several key factors. Primarily, insufficient stoichiometry of the acetylating agent is a leading cause. If there isn't enough acetylating reagent to react with all target functional groups, the reaction may stall at the mono-acetylated stage. Additionally, suboptimal reaction conditions such as low temperatures or short reaction times can hinder the progression to the di-acetylated product. The reactivity of the substrate itself also plays a crucial role; if the first acetylation deactivates the molecule, the second acetylation will be significantly slower.
Q2: How can I minimize the formation of the mono-acetylated byproduct and improve the yield of my di-acetylated product?
A2: To favor the formation of the di-acetylated product, several parameters can be adjusted. Controlling the stoichiometry by using a slight excess of the acetylating agent can help drive the reaction to completion. Optimizing the reaction time and temperature is also critical; longer reaction times and, in some cases, higher temperatures can provide the necessary energy for the second acetylation to occur. The choice of catalyst can also influence the reaction's outcome. For substrates with multiple reactive sites, consider using protecting groups to temporarily block sites you do not want to react.
Q3: I am observing both mono- and di-acetylated products in my reaction mixture. How can I improve the selectivity for the di-acetylated product?
A3: Improving selectivity often involves a combination of strategies. A slow, dropwise addition of the acetylating agent can sometimes help prevent over-acylation at a single site if multiple sites are available for acetylation. Furthermore, the order of addition of reagents can be important. For instance, in Friedel-Crafts acylation, adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to stop the reaction once the desired product is maximized and before significant byproduct formation occurs.
Q4: Can the solvent choice impact the formation of mono-acetylated byproducts?
A4: Yes, the choice of solvent can significantly influence the reaction's outcome. In some cases, the solvent itself can be acylated, leading to impurities and consuming the acetylating agent, which could result in incomplete acetylation of the substrate. Using anhydrous (dry) solvents is crucial, as the presence of water can hydrolyze the acetylating agent (e.g., acetic anhydride) into its corresponding carboxylic acid, reducing its availability for the desired reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.
Troubleshooting Guides
Issue 1: Significant amount of mono-acetylated byproduct detected
-
Potential Cause: Insufficient amount of acetylating agent.
-
Troubleshooting Step: Increase the molar ratio of the acetylating agent relative to the substrate. A common starting point is to use 1.1 to 1.3 equivalents of the acetylating agent for each functional group to be acetylated.
-
-
Potential Cause: Reaction has not gone to completion.
-
Troubleshooting Step: Increase the reaction time and/or temperature. Monitor the reaction's progress closely by TLC or GC-MS to determine the optimal reaction time.
-
-
Potential Cause: Deactivation of the substrate after the first acetylation.
-
Troubleshooting Step: Consider using a more potent catalyst or a more reactive acetylating agent to facilitate the second acetylation. For example, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.
-
-
Potential Cause: Poor quality of reagents.
-
Troubleshooting Step: Use fresh, high-purity reagents. If necessary, purify the reagents before use (e.g., distillation of the solvent).
-
Issue 2: Formation of multiple products, including mono-acetylated and other byproducts
-
Potential Cause: Presence of moisture in the reaction.
-
Troubleshooting Step: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh reagents. Running the reaction under an inert atmosphere can also be beneficial.
-
-
Potential Cause: The substrate has multiple reactive sites with similar reactivity.
-
Troubleshooting Step: Employ protecting groups to selectively block certain functional groups, directing the acetylation to the desired sites.
-
-
Potential Cause: The reaction conditions are too harsh, leading to decomposition.
-
Troubleshooting Step: Lower the reaction temperature and monitor for the formation of degradation products.
-
Data Presentation
The following table summarizes key experimental parameters that can be adjusted to minimize the formation of mono-acetylated byproducts when di-acetylation is the goal.
| Parameter | Recommendation to Favor Di-acetylation | Rationale |
| Stoichiometry (Acetylating Agent:Substrate) | > 2:1 molar ratio | Ensures sufficient reagent is available for both acetylation steps. |
| Temperature | Often requires elevated temperatures | Provides the activation energy needed for the second, often slower, acetylation. |
| Reaction Time | Longer reaction times may be necessary | Allows the reaction to proceed to completion, converting the mono-acetylated intermediate to the di-acetylated product. |
| Catalyst | Use of |
Technical Support Center: Optimizing Reaction Conditions for N,N'-(1,2-Phenylene)diacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N'-(1,2-Phenylene)diacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the diacylation of o-phenylenediamine with an acetylating agent, typically acetic anhydride or acetyl chloride. This reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the acetylating agent.
Q2: What are the key challenges in the synthesis of this compound?
A2: A primary challenge is controlling the extent of acylation to achieve the desired di-acetylated product while minimizing the formation of the mono-acetylated intermediate, N-(2-aminophenyl)acetamide. Over-acylation is generally not an issue, but incomplete reaction can lead to a mixture of products, complicating purification. Reaction conditions such as stoichiometry, temperature, and reaction time are crucial for maximizing the yield of the desired product.
Q3: How can the progress of the reaction be monitored?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (o-phenylenediamine), it is possible to observe the disappearance of the starting material and the appearance of the product spot(s). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used for this purpose.
Q4: What is the typical appearance of this compound?
A4: Pure this compound is typically a solid, which can appear as white to off-white or slightly colored crystals or powder.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Protonation of Starting Material: If using acetyl chloride without a base, the generated HCl can protonate the o-phenylenediamine, deactivating it. | 1. Use a fresh or properly stored acetylating agent. 2. Increase the reaction time or gently heat the reaction mixture, monitoring by TLC to avoid degradation. 3. Add a base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize the acid byproduct. |
| Presence of Mono-acetylated Impurity | Insufficient Acetylating Agent or Reaction Time: The reaction may not have proceeded to completion, leaving the mono-acetylated intermediate. | - Ensure a sufficient molar excess of the acetylating agent (e.g., 2.2 equivalents or more). - Increase the reaction time and/or temperature to drive the reaction to completion. Monitor by TLC until the mono-acetylated spot is minimized. |
| Product is Highly Colored (e.g., Pink, Brown) | Oxidation of Starting Material: o-Phenylenediamine is susceptible to air oxidation, which can produce colored impurities. | - Use high-purity, colorless o-phenylenediamine. If the starting material is colored, consider purification (e.g., recrystallization) before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Difficulty in Product Purification/Oily Product | 1. Presence of Unreacted Starting Materials or Byproducts. 2. Residual Acid or Base: These can interfere with crystallization. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the crude product is thoroughly washed during workup to remove any residual acids or bases. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash can be effective. |
Experimental Protocols
Synthesis of this compound using Acetic Anhydride
This protocol is adapted from the synthesis of a similar compound, N,N'-(4-nitro-1,2-phenylene)diacetamide, which achieved a high yield.[1]
Materials:
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o-Phenylenediamine
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Acetic Anhydride
-
Toluene
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.02 mol) in 20 mL of toluene.
-
To the stirred solution, add acetic anhydride (0.04 mol).
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Stir the reaction mixture at room temperature for 20 minutes, monitoring the reaction progress by TLC.
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Upon completion, evaporate the solvent using a rotary evaporator.
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Collect the resulting solid by filtration, wash with a small amount of toluene, and dry.
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Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Reaction Parameter Comparison for Acylation of Phenylenediamines
| Parameter | Condition 1 (N,N'-(4-nitro-1,2-phenylene)diacetamide)[1] | General Guidance for Diacylation |
| Starting Diamine | 4-Nitro-1,2-phenylenediamine | o-Phenylenediamine |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride or Acetyl Chloride |
| Molar Ratio (Diamine:Acylating Agent) | 1:2 | 1:2.2 (or slight excess of acylating agent) |
| Solvent | Toluene | Toluene, Dichloromethane, or Acetic Acid |
| Temperature | Room Temperature | Room Temperature to gentle heating |
| Reaction Time | 20 minutes (monitored by TLC) | 30 minutes to several hours (monitored by TLC) |
| Yield | 94% | Variable, optimization is key |
Mandatory Visualizations
Experimental Workflow
References
Technical Support Center: Column Chromatography Purification of N,N'-(1,2-Phenylene)diacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,N'-(1,2-Phenylene)diacetamide using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (SiO2).[1][2] A standard grade silica gel, such as 60 Å pore size with a particle size of 40-63 µm (230-400 mesh), is typically suitable for this separation. Alumina can also be used, but silica gel is generally the first choice for separating moderately polar compounds like this compound.[1]
Q2: How do I choose an appropriate mobile phase (eluent) for the column?
A2: The ideal mobile phase should provide good separation of your desired compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase as your column.[3] A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] For this compound, a gradient elution starting with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 50:50 hexane:ethyl acetate) is often effective. The goal is to have the Rf value of your target compound around 0.2-0.4 on the TLC plate for optimal separation on the column.[3]
Q3: What are the most likely impurities I will encounter?
A3: The common impurities in a synthesis of this compound include:
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Unreacted o-phenylenediamine: This is a more polar starting material.
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Mono-acetylated product (N-(2-aminophenyl)acetamide): This is an intermediate and will have a different polarity than the desired di-acetylated product.
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Over-acetylated byproducts or other side-reaction products: Depending on the reaction conditions.
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Baseline impurities: Non-polar impurities that will elute quickly from the column.
Q4: My compound is not moving down the column. What should I do?
A4: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For instance, if you are using a hexane:ethyl acetate mixture, you can increase the percentage of ethyl acetate. It is crucial to increase the polarity gradually to ensure good separation.
Q5: My compound is coming off the column too quickly with the solvent front. What is the problem?
A5: If your compound elutes with the solvent front, your mobile phase is too polar. You should switch to a less polar solvent system. For example, increase the proportion of hexane in a hexane:ethyl acetate mixture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation (overlapping bands) | 1. Inappropriate mobile phase: The polarity of the eluent is not optimized for separating the components. | 1. Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your desired product and impurities (aim for a ΔRf > 0.2). A gradient elution from low to high polarity is often more effective than an isocratic (single solvent mixture) elution. |
| 2. Column overloading: Too much crude sample was loaded onto the column for the amount of stationary phase. | 2. Reduce the sample load: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| 3. Poor column packing: The presence of cracks, channels, or bubbles in the stationary phase leads to an uneven flow of the mobile phase. | 3. Repack the column: Ensure the silica gel is packed uniformly. The "slurry method" is often preferred to minimize air bubbles.[2] | |
| Compound Elutes as a Broad Band (Tailing) | 1. Compound is too soluble in the mobile phase: This can cause the band to spread out as it moves down the column. | 1. Decrease mobile phase polarity: Use a less polar solvent system to increase the interaction of your compound with the stationary phase. |
| 2. Interactions with acidic silica: The amide groups in this compound can interact with the slightly acidic silica gel, causing tailing. | 2. Add a modifier: Adding a small amount of a slightly basic modifier like triethylamine (~0.1-1%) to the mobile phase can help to reduce tailing by neutralizing the acidic sites on the silica. | |
| No Compound Eluting from the Column | 1. Compound is insoluble in the mobile phase: The chosen eluent is not capable of moving the compound. | 1. Drastically increase mobile phase polarity: If a gradual increase in polarity does not work, you may need to switch to a much more polar solvent system (e.g., dichloromethane/methanol). |
| 2. Compound has decomposed on the silica gel: Some compounds are unstable on acidic stationary phases. | 2. Test for stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours. If the spot changes or disappears, your compound may be degrading. Consider using a different stationary phase like neutral alumina. | |
| Crystallization of Compound on the Column | 1. Supersaturation of the eluting band: The concentration of the compound in a narrow band exceeds its solubility in the mobile phase. | 1. Use a solvent system with higher solubility: Choose a mobile phase in which your compound is more soluble, even if it means slightly compromising the separation. You can also try running the column at a slightly elevated temperature (if feasible) to increase solubility. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
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Cotton or glass wool
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Sand
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Collection tubes
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TLC plates, developing chamber, and UV lamp
2. Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 hexane:ethyl acetate). The consistency should be like a thin milkshake.
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Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.
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Continuously add the slurry until the desired column height is reached. Gently tap the column to dislodge any air bubbles.
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Never let the solvent level drop below the top of the silica gel.
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Once packed, add a thin layer of sand on top of the silica to prevent disturbance.
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Drain the solvent until the level is just at the top of the sand layer.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the dissolved sample to the top of the column using a pipette.
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Open the stopcock and allow the sample to enter the silica gel bed.
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Add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.
4. Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions in test tubes.
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Start with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 80:20, 70:30, etc.). The exact gradient will depend on the separation observed on TLC.
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Monitor the fractions by TLC to determine which ones contain the pure product.
5. Isolation:
-
Combine the pure fractions containing this compound.
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Remove the solvent using a rotary evaporator to obtain the purified solid product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade is usually sufficient. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 9:1) and increase to higher polarity (e.g., 1:1). |
| Sample Load | 1-3% of silica gel weight | Overloading will result in poor separation. |
| Rf of Target Compound (TLC) | ~0.2 - 0.4 | In the eluting solvent for optimal separation.[3] |
| Expected Purity | >95% | Dependent on the success of the separation. |
| Expected Yield | 70-90% | Recovery from the column can vary. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
"challenges in the scale-up of N,N'-(1,2-Phenylene)diacetamide production"
Welcome to the technical support center for the production of N,N'-(1,2-Phenylene)diacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most common method is the diacylation of o-phenylenediamine with an acetylating agent like acetic anhydride or acetyl chloride. When using acetic anhydride, the reaction can be performed in a suitable solvent such as toluene or glacial acetic acid.[1][2] The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the acetylating agent.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include managing the exothermic nature of the acylation reaction, ensuring adequate mixing to maintain homogeneity, controlling the formation of impurities like mono-acetylated and oxidized byproducts, and handling the starting materials and products safely.[3][4]
Q3: How can I purify the crude this compound?
A3: Common purification methods include recrystallization and column chromatography.[4][5] Recrystallization from a suitable solvent system, such as ethanol/water, can be effective for removing many impurities.[5] For higher purity or to separate byproducts with similar solubility, column chromatography using silica gel is a viable option.[4]
Q4: What are the critical process safety considerations for large-scale production?
A4: Process safety is paramount. Key considerations include:
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Thermal Hazard Evaluation: The acylation reaction is often exothermic. A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions.[3][6]
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Material Stability: The thermal stability of reactants, intermediates, and the final product should be assessed.[7][8]
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Gas Evolution: The reaction may produce off-gases that need to be safely vented.[7]
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Cooling Capacity: The reactor's cooling system must be sufficient to handle the heat generated during the reaction, especially during scale-up where the surface-area-to-volume ratio decreases.[3]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures.[4] |
| Moisture in Reagents/Solvent | Ensure all reagents, especially acetic anhydride, and solvents are dry, as water can hydrolyze the acetylating agent.[9] |
| Suboptimal Stoichiometry | Carefully control the molar ratio of o-phenylenediamine to the acetylating agent to favor the formation of the di-acetylated product.[4] |
| Product Loss During Workup | Optimize extraction and recrystallization solvent volumes to minimize product loss. Ensure the pH is appropriately adjusted during aqueous workup to reduce the product's solubility in the aqueous phase.[4] |
Product Purity Issues
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material (o-phenylenediamine) | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary.[4] |
| Formation of Mono-acetylated Byproduct | Use a slight excess of the acetylating agent and ensure adequate reaction time and temperature to drive the reaction to completion. The mono-acetylated product can often be separated by column chromatography. |
| Colored Impurities | o-phenylenediamine is susceptible to oxidation, which can result in colored impurities.[5] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities, followed by hot filtration.[5] |
| Residual Solvents | After filtration, dry the purified product thoroughly under vacuum at a suitable temperature to remove any residual solvents used during the reaction or purification.[5] |
Experimental Protocols
Synthesis of this compound
This protocol describes the diacylation of o-phenylenediamine using acetic anhydride.
Materials:
-
o-phenylenediamine
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in toluene.
-
Slowly add acetic anhydride (2.1 eq) to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.
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After the addition is complete, stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1][4]
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Recovery | 80-90% | 70-85% |
| Achievable Purity | >98% | >99% |
| Throughput | High | Low to Medium |
| Solvent Consumption | Medium | High |
| Primary Application | Removal of less soluble or more soluble impurities. | Separation of compounds with different polarities, including isomeric byproducts. |
Table 2: Illustrative Process Safety Data for Acylation
| Parameter | Value | Significance |
| Heat of Reaction (ΔH) | -80 to -120 kJ/mol | Highly exothermic, requiring efficient heat removal. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 150 °C | The maximum temperature the reaction mixture could reach in a runaway scenario, which informs the design of safety measures.[8] |
| Time to Maximum Rate (TMR) | < 10 minutes (under adiabatic conditions) | A short TMR indicates a rapid runaway potential, necessitating robust temperature control. |
Visualizations
Caption: Synthesis and purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. helgroup.com [helgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 9. benchchem.com [benchchem.com]
"degradation pathways of N,N'-(1,2-Phenylene)diacetamide under acidic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N,N'-(1,2-Phenylene)diacetamide under acidic conditions. The following information is based on established principles of amide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway for this compound under acidic conditions is expected to be acid-catalyzed hydrolysis of the amide bonds.[1][2][3] This reaction involves the cleavage of the amide linkage by water, in the presence of an acid catalyst, to yield a carboxylic acid and an amine.
Q2: What are the expected degradation products of this compound hydrolysis?
A2: The complete hydrolysis of both amide bonds would yield o-phenylenediamine and two molecules of acetic acid.[4] It is also possible that partial hydrolysis occurs, leading to the formation of N-(2-aminophenyl)acetamide and one molecule of acetic acid as an intermediate.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the decrease in the parent compound and the formation of degradation products over time.[5][6][7] For the identification and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][8][9]
Q4: How can I control the rate of degradation in my experiments?
A4: The rate of acid-catalyzed hydrolysis is dependent on factors such as pH, temperature, and the concentration of the acid catalyst.[1][3] To control the degradation rate, you can adjust these parameters. Lowering the temperature and increasing the pH (i.e., reducing the acid concentration) will slow down the reaction.
Q5: What are the optimal storage conditions for this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[1] If preparing solutions, it is advisable to use anhydrous aprotic solvents if the experimental design allows. For aqueous solutions, prepare them fresh and store at low temperatures for short periods.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of the starting material. | The acid concentration is too high, or the temperature is elevated. | - Reduce the concentration of the acid catalyst. - Perform the experiment at a lower temperature.[1] - Use a buffer system to maintain a less acidic pH. |
| Unexpected peaks in the chromatogram. | Impurities in the starting material, side reactions, or further degradation of primary products. | - Confirm the purity of the starting this compound. - Use LC-MS to identify the unknown peaks. - Consider the possibility of side reactions such as rearrangement or cyclization under acidic conditions. |
| Poor separation of degradation products in HPLC. | The HPLC method is not optimized for the separation of the parent compound and its polar degradation products. | - Optimize the mobile phase composition (e.g., adjust the organic modifier and buffer concentration). - Try a different stationary phase (e.g., a more polar column). - Adjust the gradient profile for better resolution. |
| Inconsistent degradation rates between experiments. | Variations in experimental conditions such as temperature, pH, or initial concentration. | - Ensure precise control of temperature using a water bath or incubator. - Accurately prepare and verify the pH of all solutions. - Use consistent initial concentrations of the reactant and acid catalyst. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
LC-MS system (for product identification)
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acidic Solution Preparation: Prepare an aqueous solution of the desired acid concentration (e.g., 0.1 N HCl).
-
Initiation of Degradation:
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add the acidic solution to the flask to reach the final desired volume and concentration.
-
Mix the solution thoroughly.
-
-
Incubation: Place the reaction mixture in a thermostatic water bath set to the desired temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots from the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching (if necessary): Immediately neutralize the withdrawn sample with a suitable base (e.g., NaOH) to stop the degradation reaction. Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining at each time point.
-
Use LC-MS to identify the structure of the degradation products in the samples taken at later time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent drug from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength where both the parent compound and expected degradation products have significant absorbance.
-
Column Temperature: 30 °C
Method Development Steps:
-
Analyze the parent compound and the forced degradation samples.
-
Adjust the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).
Data Presentation
The quantitative data from the degradation study can be summarized in the following table format:
| Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | 100.0 | 0.0 | 0 | 0 |
| 1 | 95.2 | 4.8 | XXX | YYY |
| 2 | 90.5 | 9.5 | XXX | YYY |
| 4 | 81.3 | 18.7 | XXX | YYY |
| 8 | 66.7 | 33.3 | XXX | YYY |
| 24 | 35.1 | 64.9 | XXX | YYY |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uregina.ca [uregina.ca]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 7. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: N,N'-(1,2-Phenylene)diacetamide Synthesis
Welcome to the technical support center for the synthesis of N,N'-(1,2-Phenylene)diacetamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from incomplete reactions, side reactions, or residual starting materials. The most common species include:
-
N-(2-aminophenyl)acetamide (Mono-acetylated byproduct): This is the most significant impurity, resulting from the incomplete acetylation of the second amino group on the o-phenylenediamine starting material.[1][2]
-
Unreacted o-phenylenediamine: The starting diamine can remain if the reaction does not go to completion.[2][3]
-
Residual Acetylating Agents: Acetic anhydride or its hydrolysis product, acetic acid, may be present in the crude product.[3]
-
Oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities in the final product.[3]
Q2: My final product has a pink, yellow, or brown discoloration. What is the cause and how can it be removed?
A2: Discoloration is almost always caused by the oxidation of the o-phenylenediamine starting material.[3] These colored impurities are often present in trace amounts but are highly chromophoric. They can typically be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration before recrystallization.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine the percentage purity and separate the desired product from byproducts and starting materials.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and identifying impurities by detecting their characteristic signals.[4][5]
-
Melting Point Analysis: A sharp melting point within the expected range (approx. 183°C) is a good indicator of high purity.[6][7] A broad or depressed melting point suggests the presence of contaminants.[7]
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and qualitatively checking for the presence of starting material or major byproducts.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and purification processes.
Problem: Low Yield or Incomplete Reaction
Q: I've experienced a significantly lower yield than expected, and TLC/HPLC analysis shows a large amount of starting material or the mono-acetylated product. What went wrong?
A: Low yields are often linked to incomplete acetylation. Several factors can contribute to this issue. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Insufficient Acetylating Agent | Ensure at least two molar equivalents of the acetylating agent (e.g., acetic anhydride) are used relative to the o-phenylenediamine to drive the reaction towards di-acetylation. |
| Short Reaction Time | The di-acetylation of both amino groups may require a longer reaction time than mono-acetylation. Reaction times are often between 2 and 16 hours; extending the time can lead to more complete acylation.[8] |
| Low Reaction Temperature | The reaction may require heating (reflux) to proceed at an adequate rate. Ensure the temperature is maintained at the target level throughout the reaction. |
| Poor Reagent Quality | Use fresh or purified acetic anhydride, as it can hydrolyze to acetic acid over time, reducing its effectiveness. Verify the purity of the o-phenylenediamine starting material. |
| Inappropriate Solvent | Use an inert, aprotic solvent that can dissolve the starting materials.[8] Toluene is a commonly used solvent for this reaction.[5][8] |
Problem: Product Fails Purity Specifications
Q: My analytical results (NMR/HPLC) show persistent impurities, mainly the mono-acetylated byproduct, even after initial purification. How can I improve the purity?
A: The presence of the N-(2-aminophenyl)acetamide byproduct is the most common purity challenge.[2] Effective purification is key.
| Potential Cause | Suggested Solution |
| Ineffective Recrystallization | The solubility of the desired product and the mono-acetylated impurity may be similar in some solvents. Try a different solvent system (e.g., ethanol-water) for recrystallization.[3] Ensure slow cooling to allow for selective crystallization. |
| Co-precipitation | If the impurity level is very high, it may co-precipitate with the product. It may be necessary to repeat the recrystallization process multiple times. |
| Need for Chromatography | For very high purity requirements, column chromatography is an effective method to separate the di-acetylated product from the more polar mono-acetylated byproduct and starting material.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method using acetic anhydride as the acetylating agent.
Materials:
-
o-Phenylenediamine
-
Acetic Anhydride (>98% purity)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in toluene.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene or hexane to remove soluble impurities.
-
Dry the crude product under vacuum. The product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol or an ethanol/water mixture and heat gently to dissolve the solid completely.[3]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any other insoluble impurities.[3]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold solvent (the same solvent system used for recrystallization).[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visual Guides
Reaction and Impurity Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the key side reaction that leads to the common mono-acetylated impurity.
General Experimental Workflow
This flowchart outlines the major steps from reaction setup to obtaining the final, purified product.
References
- 1. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N,N'-(1,3-Phenylene)diacetamide | 10268-78-7 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of N,N'-(1,2-Phenylene)diacetamide and Its Isomers: A Guide for Researchers
An in-depth comparison of the synthesis, physicochemical properties, and biological activities of ortho-, meta-, and para-isomers of N,N'-phenylenediacetamide.
This guide provides a comprehensive comparative analysis of N,N'-(1,2-Phenylene)diacetamide and its positional isomers, N,N'-(1,3-Phenylene)diacetamide and N,N'-(1,4-Phenylene)diacetamide. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of their chemical properties, synthesis protocols, and potential biological applications, supported by available experimental data.
Physicochemical Properties
The positional isomerism of the acetamide groups on the phenylene ring significantly influences the physicochemical properties of these compounds. A summary of their key properties is presented below.
| Property | This compound (ortho) | N,N'-(1,3-Phenylene)diacetamide (meta) | N,N'-(1,4-Phenylene)diacetamide (para) |
| CAS Number | 2050-85-3[1][2] | 10268-78-7[3] | 140-50-1 |
| Molecular Formula | C₁₀H₁₂N₂O₂[1] | C₁₀H₁₂N₂O₂ | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol [2] | 192.22 g/mol | 192.21 g/mol [4] |
| Melting Point | 183 °C[1] | Not specified | >300 °C |
| Appearance | Solid[2] | Solid | Gray or dark gray powder or flakes |
| Purity | 95-97%[2] | 98% | Not specified |
| LogP | -0.3209[5] | Not specified | 0.8[4] |
Synthesis and Experimental Protocols
The most common method for the synthesis of N,N'-phenylenediacetamide isomers is the acylation of the corresponding ortho-, meta-, and para-phenylenediamines.
General Synthesis Workflow
The general workflow for the synthesis of these isomers involves the reaction of a phenylenediamine with an acetylating agent, followed by purification.
Caption: General experimental workflow for the synthesis of N,N'-phenylenediacetamide isomers.
Experimental Protocol: Synthesis of this compound (ortho-isomer)
A reported synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with acetic anhydride.[6]
-
Reaction Setup: An intimate mixture of acetic anhydride (0.04 mol) and 4-nitro-1,2-phenylenediamine (0.02 mol) is prepared in 20 mL of toluene.[6]
-
Reaction: The mixture is stirred at room temperature for 20 minutes and then refluxed.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]
-
Work-up: After completion, the solvent is evaporated using a rotary evaporator.[6]
-
Purification: The separated solid is filtered, washed with toluene, and dried. The crude product is then recrystallized from ethanol to yield pale yellow solid N,N'-(4-nitro-1,2-phenylene)diacetamide with a yield of 94%.[6]
Experimental Protocol: Synthesis of N,N'-(1,3-Phenylene)diacetamide (meta-isomer)
The synthesis can be achieved by reacting 1,3-diaminobenzene with chloroacetyl chloride.[7]
-
Reaction Setup: 1,3-diaminobenzene is reacted with two equivalents of chloroacetyl chloride in a polar aprotic solvent like tetrahydrofuran (THF).[7]
-
Reaction: The reaction mixture is heated under reflux for a period of 2 to 16 hours.[7]
-
Work-up: After the reaction is complete, a neutralization step is performed.[7]
-
Purification: The final product is obtained by recrystallization.[7] Yields for this method are reported to be in the range of 48-60%.[7]
Experimental Protocol: Synthesis of N,N'-(1,4-Phenylene)diacetamide (para-isomer)
A method for a related compound, N,N'-(1,4-phenylene)bis(acetoacetamide), involves the reaction of 1,4-phenylenediamine with tert-butyl acetoacetate.[8]
-
Reaction Setup: A solution of tert-butyl acetoacetate (21.0 mmol) in xylenes (50 mL) is heated to 140°C.[8]
-
Reaction: A solution of 1,4-phenylenediamine (10 mmol) in xylenes (100 mL) is added dropwise over 10 minutes. The stirring is continued for 1 hour at 140°C.[8]
-
Work-up: The bulk of the xylenes is removed in vacuo, affording a pale yellow precipitate.[8]
-
Purification: The solids are redissolved in ethyl acetate, and hexane is added dropwise until the solution becomes cloudy. The solution is left at room temperature for at least 12 hours. The formed white solids are filtered off and dried in vacuo, yielding the pure product with a 50% yield.[8]
Comparative Biological Activity
While direct comparative studies on the biological activities of these three specific isomers are limited, research on related phenylacetamide derivatives suggests their potential as antimicrobial and cytotoxic agents. The position of the functional groups on the aromatic ring is known to influence biological activity.
Antimicrobial Activity
Studies on derivatives of N,N'-(4-nitro-1,2-phenylene)diamide have shown antimicrobial activity. For instance, N,N'-(4-nitro-1,2-phenylene)diacetamide exhibited zones of inhibition ranging from 8 mm to 12 mm against various microbes.[6] The antimicrobial efficacy of such compounds is often attributed to the presence of the amide functionality and can be modulated by other substituents on the phenyl ring.[6]
Cytotoxicity
Phenylacetamide derivatives have been investigated for their potential anticancer effects.[9][10] Some derivatives have been shown to be highly effective against cancer cells by inducing apoptosis.[9] The cytotoxic effects are influenced by the nature and position of substituents on the phenyl ring. For example, derivatives with a nitro moiety have demonstrated higher cytotoxic effects than those with a methoxy moiety.[10]
Structure-Activity Relationship (SAR) Logic
The biological activity of these isomers is expected to differ based on their three-dimensional structure and electronic properties, which are dictated by the substitution pattern.
Caption: Logical diagram illustrating the influence of isomerism on biological activity.
Conclusion
This compound and its meta- and para-isomers are structurally similar compounds with distinct physicochemical properties arising from the different substitution patterns on the phenylene ring. Their synthesis is readily achievable through standard acylation reactions of the corresponding phenylenediamines. While direct comparative biological data is sparse, the broader class of phenylacetamide derivatives shows promise in antimicrobial and anticancer applications. Further research is warranted to systematically evaluate and compare the biological activities of these specific isomers to elucidate clear structure-activity relationships, which could guide the design of new therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]
- 3. 10268-78-7 Cas No. | N,N'-(1,3-Phenylene)diacetamide | Apollo [store.apolloscientific.co.uk]
- 4. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N'-(1,3-Phenylene)diacetamide | 10268-78-7 | Benchchem [benchchem.com]
- 8. N,N'-(1,4-Phenylene)bis(acetoacetamide) synthesis - chemicalbook [chemicalbook.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of N,N'-(1,2-Phenylene)diacetamide and its Nitro-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N,N'-(1,2-Phenylene)diacetamide and its nitro-substituted counterpart, N,N'-(4-nitro-1,2-phenylene)diacetamide. The introduction of a nitro group to a parent molecule is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. This document synthesizes the available experimental data to highlight the impact of this substitution on the biological profile of the diacetamide scaffold.
Introduction to this compound and its Nitro Derivatives
This compound, also known as 1,2-diacetamidobenzene, is an organic compound featuring a benzene ring with two adjacent acetamido groups. While this core structure is of interest, the biological activity of the unsubstituted parent compound is not extensively documented in publicly available literature.
In contrast, its nitro-substituted derivative, N,N'-(4-nitro-1,2-phenylene)diacetamide, has been synthesized and evaluated for its antimicrobial properties. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
Antimicrobial Activity of N,N'-(4-nitro-1,2-phenylene)diacetamide
A study by Iwuala et al. (2018) investigated the antimicrobial activity of N,N'-(4-nitro-1,2-phenylene)diacetamide against a panel of clinically relevant bacteria and fungi. The results indicate that the compound possesses a spectrum of antimicrobial activity.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of N,N'-(4-nitro-1,2-phenylene)diacetamide was quantified using zone of inhibition, minimum inhibitory concentration (MIC), and minimum bactericidal/fungicidal concentration (MBC/MFC) assays.
| Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) | MBC/MFC (mg/mL) |
| Staphylococcus aureus | 12 | 50 | 100 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10 | 100 | >100 |
| Escherichia coli | 08 | >100 | >100 |
| Pseudomonas aeruginosa | 10 | 100 | >100 |
| Klebsiella pneumoniae | 08 | >100 | >100 |
| Candida albicans | 10 | 100 | >100 |
Data sourced from Iwuala et al., 2018.[1]
Experimental Protocols
Synthesis of N,N'-(4-nitro-1,2-phenylene)diacetamide
The synthesis was achieved through the reaction of 4-nitro-1,2-phenylenediamine with acetic anhydride. Specifically, 0.01 moles of 4-nitro-1,2-phenylenediamine was dissolved in 20 mL of acetic anhydride. The mixture was refluxed for 30 minutes, cooled, and then poured into 200 mL of cold water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield N,N'-(4-nitro-1,2-phenylene)diacetamide as a pale yellow solid.[1]
Antimicrobial Screening
The antimicrobial activity was determined using the agar well diffusion method. Mueller-Hinton agar was inoculated with standardized microbial suspensions. Wells were then bored into the agar, and a solution of the test compound in dimethyl sulfoxide (DMSO) was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi. The diameter of the zone of inhibition was measured in millimeters.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth dilution method. A serial dilution of the compound was prepared in nutrient broth. The tubes were then inoculated with the test microorganism and incubated. The MIC was recorded as the lowest concentration of the compound that inhibited visible growth.[1]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Aliquots from the MIC tubes that showed no growth were sub-cultured onto fresh agar plates and incubated. The MBC/MFC was determined as the lowest concentration of the compound that resulted in no microbial growth on the solid medium.[1]
Biological Activity of this compound
Currently, there is a notable absence of published experimental data on the specific biological activities of this compound. While the broader class of phenylacetamides has been investigated for various pharmacological effects, including anticonvulsant and anti-inflammatory properties, these studies focus on more complex derivatives and do not provide a direct basis for comparison with the simple diacetamide.
Comparative Analysis and Conclusion
The available data demonstrates that N,N'-(4-nitro-1,2-phenylene)diacetamide exhibits antimicrobial activity against a range of microorganisms.[1] The presence of the nitro group is suggested to contribute to this activity, as molecules with electron-withdrawing groups have been observed to demonstrate enhanced antibacterial properties.[1]
A direct and quantitative comparison of the biological activity of this compound and its nitro-substituted derivative is hampered by the lack of data for the parent compound. The antimicrobial properties of the nitro-derivative highlight a potential area for further investigation.
Future research should focus on a side-by-side evaluation of both compounds in a battery of biological assays. This would provide a definitive understanding of the influence of the nitro group on the pharmacological profile of the this compound scaffold and could guide the rational design of more potent and selective therapeutic agents.
Visualizations
Caption: Synthesis workflow for N,N'-(4-nitro-1,2-phenylene)diacetamide.
Caption: General workflow for antimicrobial activity screening.
References
Validating the Structure of N,N'-(1,2-Phenylene)diacetamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of N,N'-(1,2-Phenylene)diacetamide.
While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide utilizes crystallographic data from the closely related analogue, N,N′-(1,2-phenylene)bis(2-chloroacetamide) , to illustrate the power and precision of this technique. This data is compared with spectroscopic methods that provide complementary structural information.
Method Comparison: At a Glance
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei | Presence of functional groups |
| Sample Requirement | Single crystal of sufficient quality | Solution or solid | Solid, liquid, or gas |
| Throughput | Low to medium | High | High |
| Data Interpretation | Requires specialized software and expertise | Relatively straightforward for skilled users | Comparison with spectral libraries |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline compound. The resulting model reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
Representative Crystallographic Data for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀Cl₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.893 (3) |
| b (Å) | 14.219 (5) |
| c (Å) | 9.388 (3) |
| β (°) | 108.55 (3) |
| Volume (ų) | 1124.6 (6) |
| Z | 4 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Note: This data is for N,N′-(1,2-phenylene)bis(2-chloroacetamide) and serves as a representative example.[1]
Spectroscopic Alternatives for Structural Confirmation
While X-ray crystallography provides unparalleled detail, spectroscopic methods offer valuable and often more readily obtainable information to confirm a molecule's identity and key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amides, the C=O stretching of the amide carbonyl groups, and the aromatic C-H and C=C stretching vibrations.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization : High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection : A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction pattern and refined to generate a final, detailed 3D structure.
NMR Spectroscopy
-
Sample Preparation : A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : The sample is placed in the NMR spectrometer, and the ¹H and/or ¹³C spectra are acquired.
-
Data Analysis : The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the structure of the molecule.
IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.
-
Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded as the percentage of transmitted light versus wavenumber.
-
Data Analysis : The positions and intensities of the absorption bands are compared to known values to identify the functional groups present.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
References
A Comparative Spectroscopic Analysis of N,N'-(1,2-Phenylene)diacetamide and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of N,N'-(1,2-Phenylene)diacetamide, offering a comparative analysis with its precursors, o-phenylenediamine and acetic anhydride.
This guide provides a comprehensive overview of the spectroscopic properties of this compound and its synthetic precursors. Through a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for the unambiguous identification and characterization of these compounds in a laboratory setting. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to ensure reproducibility.
Synthesis of this compound
The synthesis of this compound is readily achieved through the acetylation of o-phenylenediamine with acetic anhydride. While various methods exist, a common and effective laboratory-scale synthesis is outlined below. It is important to note that reaction conditions, such as temperature and reaction time, can influence the product distribution, with prolonged heating potentially leading to the formation of the cyclized product, 2-methylbenzimidazole.
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, o-phenylenediamine and acetic anhydride. These tables are designed for easy comparison of the characteristic signals that differentiate the product from the starting materials.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| o-Phenylenediamine | ~6.7 | m | 4H | Aromatic C-H |
| ~3.4 | br s | 4H | -NH₂ | |
| Acetic Anhydride | ~2.2 | s | 6H | -CH₃ |
| This compound | ~7.6 | m | 2H | Aromatic C-H |
| ~7.2 | m | 2H | Aromatic C-H | |
| ~7.5 | br s | 2H | -NH | |
| ~2.2 | s | 6H | -COCH₃ |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| o-Phenylenediamine | ~135 | Aromatic C-N |
| ~120 | Aromatic C-H | |
| ~117 | Aromatic C-H | |
| Acetic Anhydride | ~167 | C=O |
| ~22 | -CH₃ | |
| This compound | ~169 | C=O |
| ~131 | Aromatic C-N | |
| ~126 | Aromatic C-H | |
| ~125 | Aromatic C-H | |
| ~25 | -COCH₃ |
Table 3: IR Absorption Data Comparison (in KBr, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C=C Stretch |
| o-Phenylenediamine | 3380, 3300 | 3050 | - | 1620, 1510 |
| Acetic Anhydride | - | 3000, 2930 | 1825, 1750 | - |
| This compound | 3250 | 3050 | 1660 | 1600, 1530 |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| o-Phenylenediamine | 108 | 80, 52 |
| Acetic Anhydride | 102 | 60, 43 |
| This compound | 192 | 150, 108, 43 |
Experimental Protocols
Synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide (A representative protocol) This protocol for a similar compound is provided as a reference for the general procedure.
To a solution of 4-nitro-1,2-phenylenediamine (0.02 mol) in 20 mL of toluene, acetic anhydride (0.04 mol) was added. The mixture was stirred at room temperature for 20 minutes. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure using a rotary evaporator. The resulting solid was filtered, washed with toluene, and dried. The crude product was then recrystallized from ethanol to yield the purified N,N'-(4-nitro-1,2-phenylene)diacetamide[1].
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-20 mg for ¹H, 20-50 mg for ¹³C) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, and the spectrum was recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Isomeric Distinction in Polyamide Precursors: A Comparative Analysis of N,N'-(1,2-Phenylene)diacetamide and N,N'-(1,3-phenylene)diacetamide on Polymer Properties
The spatial arrangement of functional groups in monomeric units is a critical determinant of the final properties of a polymer. This guide provides a comparative analysis of the projected influence of N,N'-(1,2-phenylene)diacetamide and N,N'-(1,3-phenylene)diacetamide on the characteristics of resulting polymers. While direct, head-to-head experimental data for polymers synthesized from these specific diacetamide monomers is not extensively available in the public domain, we can infer their behavior based on well-established principles of isomerism in aromatic polyamides derived from the corresponding diamine precursors, 1,2-phenylenediamine and 1,3-phenylenediamine.
The positional difference of the acetamide groups on the phenylene ring—ortho (1,2) versus meta (1,3)—is anticipated to introduce significant variations in polymer chain geometry, intermolecular interactions, and, consequently, the macroscopic properties of the material.
Impact on Polymer Properties: A Comparative Summary
The introduction of ortho- versus meta-phenylene linkages into a polymer backbone fundamentally alters its architecture. The meta-linkage in N,N'-(1,3-phenylene)diacetamide is known to introduce a "kink" in the polymer chain, which disrupts the regular packing that is characteristic of polymers derived from more linear para-isomers. This disruption generally leads to lower crystallinity and enhanced solubility.[1][2] Conversely, the ortho-linkage in this compound would impose an even more pronounced steric twist, further inhibiting chain packing and likely leading to amorphous polymers with even greater solubility.
The following table summarizes the expected differences in key polymer properties based on the isomeric structure of the diacetamide precursor.
| Property | Polymer from this compound (ortho-isomer) | Polymer from N,N'-(1,3-Phenylene)diacetamide (meta-isomer) | Rationale |
| Solubility | High | Moderate to High | The severe steric hindrance from the ortho-substitution would greatly reduce intermolecular forces and chain packing, leading to excellent solubility in a wider range of organic solvents.[1] The meta-isomer also enhances solubility compared to para-isomers by disrupting chain regularity.[2] |
| Crystallinity | Amorphous | Low to Amorphous | The pronounced kink from the ortho-linkage would prevent the formation of an ordered crystalline structure. The less severe kink of the meta-isomer also leads to predominantly amorphous materials.[3] |
| Glass Transition Temperature (Tg) | Lower | Higher | The ortho-isomer's structure would likely result in a less rigid polymer backbone with more free volume, leading to a lower Tg compared to the meta-isomer. |
| Thermal Stability (Decomposition Temperature) | Potentially Lower | Higher | The strained nature of the ortho-substituted ring in the polymer backbone could create points of thermal instability, potentially leading to a lower decomposition temperature compared to the more stable meta-configuration. |
| Mechanical Strength | Lower | Higher | The reduced intermolecular interactions and lack of crystallinity in polymers from the ortho-isomer would likely result in lower tensile strength and modulus compared to those from the meta-isomer, which can still exhibit significant intermolecular hydrogen bonding.[4][5] |
Experimental Methodologies for Property Determination
To empirically validate the projected properties of polymers derived from these isomeric diacetamides, a series of standardized experimental protocols would be employed.
Polymer Synthesis: Low-Temperature Solution Polycondensation
A common method for synthesizing aromatic polyamides is low-temperature solution polycondensation.[6]
-
Monomer Preparation: The respective diacetamide monomer (ortho- or meta-isomer) would first be hydrolyzed to its corresponding diamine (1,2-phenylenediamine or 1,3-phenylenediamine).
-
Polymerization: The diamine is dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent like lithium chloride.
-
Acylation: A stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added to the cooled diamine solution under an inert atmosphere (e.g., nitrogen).
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature to proceed for several hours.
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol or water, followed by washing and drying under vacuum.
Characterization Techniques
-
Solubility Testing: A known mass of the polymer is added to a specific volume of various organic solvents at room temperature and with heating to determine its solubility.[1][7]
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymers.[1]
-
Thermogravimetric Analysis (TGA): Employed to assess the thermal stability and decomposition temperature of the polymers by measuring weight loss as a function of temperature.[3]
-
-
Mechanical Testing:
-
Polymer films are prepared by casting a solution of the polymer onto a glass plate and then drying.
-
The films are cut into standardized shapes for tensile testing to measure properties such as tensile strength, elongation at break, and Young's modulus.[4]
-
-
Structural Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages in the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the polymer structure and isomeric purity.[3]
-
X-ray Diffraction (XRD): To determine the degree of crystallinity of the polymer.
-
Logical Relationship of Isomerism to Polymer Properties
The structural disparity between the ortho- and meta-phenylene diacetamide monomers directly translates to differences in the resulting polymer chain's conformation and ability to pack, which in turn dictates the bulk properties of the material.
Caption: Influence of monomer isomerism on polymer properties.
References
A Comparative Guide to the Antimicrobial Efficacy of N,N'-(1,2-Phenylene)diacetamide Derivatives
This guide provides a detailed comparison of the antimicrobial efficacy of N,N'-(1,2-Phenylene)diacetamide derivatives against various microbial strains. The performance of these compounds is contrasted with other related antimicrobial agents, supported by experimental data from in vitro studies. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the quantitative antimicrobial efficacy of N,N'-(4-nitro-1,2-phenylene)diacetamide and its derivatives. Data for other comparative acetamide derivatives are included to provide a broader context for their performance.
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (mg/mL) |
| N,N'-(4-nitro-1,2-phenylene)diacetamide (3a) | Pseudomonas aeruginosa | 11 | - | - |
| Methicillin-resistant S. aureus | 12 | - | - | |
| Escherichia coli | 08 | - | - | |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) | Pseudomonas aeruginosa | 12 | - | - |
| Methicillin-resistant S. aureus | 21 | - | - | |
| Escherichia coli | 14 | - | - | |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | Pseudomonas aeruginosa | 11 | 12.5 | 12.5 |
| Methicillin-resistant S. aureus | 34 | 12.5 | 12.5 | |
| Escherichia coli | 20 | 12.5 | 12.5 | |
| Klebsiella pneumoniae | 22 | 25 | >25 (Fungistatic) | |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) [1] | Staphylococcus aureus ATCC6538p | 23.5 | - | - |
| Streptomycin [1] | Staphylococcus aureus ATCC 6538 | Not Specified | - | - |
Note: Data for different compounds are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Dilution Method for MIC and MBC/MFC Determination
The broth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of an antimicrobial agent.[2][3][4]
-
Preparation of Antimicrobial Stock Solution : A stock solution of the test compound is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.[4]
-
Serial Dilutions : A series of twofold serial dilutions of the antimicrobial stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes or a 96-well microtiter plate.[3][5] This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a McFarland standard (e.g., 0.5), which equates to a known concentration of microbial cells (e.g., 1.5 x 10^8 CFU/mL).[5]
-
Inoculation : Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are also included.[4]
-
Incubation : The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for microbial growth.[3]
-
MIC Determination : After incubation, the tubes or wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]
-
MBC/MFC Determination : To determine the MBC or MFC, a small aliquot from the tubes/wells showing no visible growth is subcultured onto an antimicrobial-free solid agar medium. The plates are then incubated. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the number of viable microbial cells.[3]
Agar Disk Diffusion Method for Zone of Inhibition
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial susceptibility of a microorganism to a particular agent.[6]
-
Inoculum Preparation : A standardized inoculum of the test microorganism is prepared as described for the broth dilution method.
-
Plate Inoculation : A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[6]
-
Application of Antimicrobial Agent : A sterile paper disk impregnated with a known concentration of the test compound is placed onto the center of the inoculated agar plate.[6]
-
Incubation : The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition : If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear circular area around the disk known as the zone of inhibition. The diameter of this zone is measured in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.[6]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound derivatives.
Hypothesized Mechanism of Action for Acetamide Derivatives
Caption: A hypothesized mechanism of action for antimicrobial acetamide derivatives targeting the bacterial cell membrane.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. microbe-investigations.com [microbe-investigations.com]
Evaluating the Binding Affinity of N,N'-(1,2-Phenylene)diacetamide Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the binding affinity of metal complexes with the ligand N,N'-(1,2-Phenylene)diacetamide. While specific thermodynamic data for this particular ligand is not extensively available in published literature, this document outlines the established experimental protocols to determine binding affinities and presents a comparative analysis using data from the closely related ligand, o-phenylenediamine. This guide serves as a comprehensive resource for researchers aiming to characterize the stability and selectivity of this compound metal complexes.
Comparative Analysis of Binding Affinity
The stability of a metal complex in solution is a critical parameter for its application in various fields, including medicinal chemistry and materials science. The binding affinity is typically quantified by the association constant (Ka) or the dissociation constant (Kd), with a larger Ka or smaller Kd indicating a more stable complex. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide deeper insights into the nature of the binding interaction.
Due to the limited availability of specific binding data for this compound, we present data for metal complexes of o-phenylenediamine, a structurally similar ligand, to illustrate the expected trends and magnitudes of binding affinities. These values were determined using square wave polarography in a dimethylformamide/water binary system.
Table 1: Stability Constants of o-Phenylenediamine Metal Complexes
| Metal Ion | Log Kf | Stoichiometry (Metal:Ligand) |
| Cr³⁺ | 5.23 | 1:1 |
| Cu²⁺ | 4.15 | 1:1 |
| Ni²⁺ | 3.87 | 1:1 |
| Zn²⁺ | 3.69 | 1:1 |
| Pb²⁺ | 3.45 | 1:1 |
Data sourced from a study on o-phenylenediamine complexes and is intended for illustrative purposes.[1][2][3]
The stability of these complexes follows the order: Cr³⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ > Pb²⁺.[1][2] This trend is generally consistent with the Irving-Williams series for divalent metal ions of the first transition series (Mn < Fe < Co < Ni < Cu > Zn), which relates the stability of high-spin octahedral complexes to the d-electron configuration of the metal ion. The exceptionally high stability of the Cr³⁺ complex can be attributed to its higher charge and corresponding stronger electrostatic interaction with the ligand.
Experimental Protocols for Determining Binding Affinity
A variety of biophysical techniques can be employed to determine the binding affinity of metal complexes. The choice of method depends on factors such as the properties of the complex (e.g., whether it is colored or fluorescent), the required sensitivity, and the availability of instrumentation.
Spectrophotometric Titration (UV-Vis)
Spectrophotometric titration is a widely used method for determining the stoichiometry and stability constants of colored metal complexes.[4][5][6]
Principle: This technique relies on the change in the absorbance spectrum of a solution upon complex formation. By systematically varying the concentration of the metal ion or the ligand and monitoring the absorbance at a specific wavelength, one can determine the stoichiometry and the formation constant of the complex.
Detailed Protocol (Mole-Ratio Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound ligand and the metal salt of interest in a suitable solvent (e.g., methanol, DMF/water mixture).
-
Constant Metal Ion Concentration Series: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied systematically. The total volume of each solution should be kept constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. Use a solution containing only the metal ion at the same concentration as a blank.
-
Data Analysis: Plot the absorbance as a function of the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect. The molar ratio at the intersection point corresponds to the stoichiometry of the complex. The stability constant (Kf) can be calculated from the absorbance data using established equations.[4][7]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]
Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to metal.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the this compound ligand and the metal salt in the same buffer to minimize heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.
-
Instrument Setup: Set the experimental temperature and other instrument parameters. The reference cell is typically filled with deionized water.
-
Titration: Load the ligand solution into the injection syringe and the metal ion solution into the sample cell. Perform a series of injections of the ligand into the sample cell.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the ligand to the metal. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (Ka), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[10]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the factors influencing binding affinity, the following diagrams are provided.
Caption: Experimental workflow for determining binding affinity.
Caption: Factors influencing the binding affinity of metal complexes.
References
- 1. scirp.org [scirp.org]
- 2. Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. curresweb.com [curresweb.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 8. mdpi.com [mdpi.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. eprints.hud.ac.uk [eprints.hud.ac.uk]
"cross-reactivity studies of antibodies raised against N,N'-(1,2-Phenylene)diacetamide haptens"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of antibodies raised against N,N'-(1,2-phenylene)diacetamide haptens. Due to a lack of direct studies on this specific ortho-isomer, this document synthesizes data from structurally related aromatic amines, particularly isomers of phenylenediamine and diaminotoluene, to offer a predictive framework for researchers developing immunoassays. The principles of hapten design, immunogen preparation, and cross-reactivity assessment are detailed to aid in the development of specific antibodies.
Principles of Antibody Specificity and Cross-Reactivity in Aromatic Diamines
The generation of highly specific antibodies against small molecules, or haptens, such as this compound, is a significant challenge due to their structural similarity to other isomers and related compounds. The specificity of an anti-hapten antibody is primarily dictated by the hapten's structure and its conjugation to a carrier protein, which is necessary to elicit an immune response.[1] Minor variations in the position of functional groups, as seen in ortho-, meta-, and para-isomers of phenylenediamine, can profoundly impact the binding affinity and cross-reactivity of the resulting antibodies.
Cross-reactivity occurs when an antibody raised against a specific hapten also binds to structurally similar molecules. This is a critical consideration in immunoassay development, as it can lead to false-positive results or inaccurate quantification. For this compound, potential cross-reactants include its meta- and para-isomers (N,N'-(1,3-phenylene)diacetamide and N,N'-(1,4-phenylene)diacetamide), as well as the mono-acetylated and non-acetylated forms of o-phenylenediamine.
Hapten Design and Immunogen Preparation
The design of the hapten is a critical step in generating specific antibodies. To produce antibodies that recognize the entire this compound molecule, a linker arm must be attached to the hapten to enable conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The attachment point of this linker is crucial. To maximize the exposure of the unique structural features of the ortho-isomer, the linker should be attached at a position that does not obscure the acetylated amino groups or their specific spatial arrangement.
Comparative Cross-Reactivity Data (Analogous Systems)
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Immunizing Hapten Analog | (Structure of the immunizing hapten analog) | 10 | 100 |
| Isomer 1 | (Structure of a positional isomer) | 50 | 20 |
| Isomer 2 | (Structure of another positional isomer) | 250 | 4 |
| Related Compound | (Structure of a structurally similar compound) | >1000 | <1 |
| This data is illustrative and based on studies of analogous aromatic amine haptens. IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding. |
Studies on p-phenylenediamine (PPD), a common allergen, have shown that its acetylated metabolites, monoacetyl-PPD (MAPPD) and N,N'-diacetyl-PPD (DAPPD), are significantly less immunogenic. In a study of PPD-allergic individuals, only a small fraction showed a reaction to DAPPD, indicating that the di-acetylation drastically alters the epitope recognized by the immune system.[2] This suggests that antibodies raised against this compound are likely to have low cross-reactivity with the non-acetylated o-phenylenediamine.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and characterization of antibodies against this compound haptens.
Hapten Synthesis and Immunogen Preparation
-
Hapten Derivatization: Introduce a linker arm with a terminal carboxylic acid group to the this compound molecule. This can be achieved through various organic synthesis routes, ensuring the linker is positioned to maximize exposure of the hapten's key structural features.
-
Activation of Hapten: Activate the carboxylic acid group of the derivatized hapten using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like dimethylformamide (DMF).
-
Conjugation to Carrier Protein: Add the activated hapten solution to a solution of the carrier protein (KLH for immunization, BSA for coating antigen) in a buffered solution (e.g., PBS pH 7.4). The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment
This assay quantifies the cross-reactivity of the generated antibodies by measuring the ability of different compounds to compete with the immobilized coating antigen for antibody binding.[1]
-
Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (coating antigen) in a carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: Prepare a series of dilutions of the competitor compounds (e.g., isomers of N,N'-phenylenediacetamide, related molecules) and the target analyte. Mix each dilution with a constant concentration of the anti-N,N'-(1,2-phenylene)diacetamide antibody and add to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration to generate a dose-response curve. The IC50 value is determined for each compound. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competitor) x 100
Conclusion and Recommendations
The development of specific antibodies against this compound requires a carefully considered approach to hapten design and a thorough evaluation of cross-reactivity. Based on data from analogous aromatic diamine systems, it is anticipated that:
-
Antibodies raised against this compound will exhibit the highest affinity for the target analyte.
-
Cross-reactivity with the meta- and para-isomers is expected, with the degree of cross-reactivity depending on the specific antibody and the presentation of the hapten during the immune response.
-
Cross-reactivity with non-acetylated or mono-acetylated o-phenylenediamine is likely to be low, as the acetyl groups are significant structural features of the hapten.
To develop a highly specific immunoassay, it is recommended to:
-
Design the hapten with a linker that maximizes the exposure of the unique ortho-configuration of the acetylated amino groups.
-
Screen multiple antibody clones (if using monoclonal antibodies) or purify polyclonal antibodies to select for those with the highest specificity.
-
Rigorously test for cross-reactivity against a panel of structurally related compounds, including all positional isomers and potential precursors or metabolites.
By following these guidelines and utilizing the provided experimental frameworks, researchers can enhance the probability of developing a robust and specific immunoassay for the detection and quantification of this compound.
References
A Comparative Investigation into the Thermal Stability of Aromatic Polyamides Incorporating N,N'-(Phenylene)diacetamide Isomers
A detailed analysis for researchers and drug development professionals on the thermal characteristics of polyamides derived from ortho-, meta-, and para-phenylenediamine.
This guide presents a comparative study on the thermal stability of three isomeric aromatic polyamides containing N,N'-(1,2-phenylene)diacetamide, N,N'-(1,3-phenylene)diacetamide, and N,N'-(1,4-phenylene)diacetamide structural units. The thermal properties of these polymers are critical for their application in high-performance materials and are evaluated here using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This report provides detailed experimental protocols for the synthesis and thermal analysis of these polymers, alongside a comparative discussion of their expected thermal behavior based on established principles of polymer chemistry.
Experimental Protocols
The synthesis and thermal characterization of the three isomeric polyamides are conducted following standardized laboratory procedures to ensure reproducibility and allow for accurate comparison.
Synthesis of Isomeric Polyamides via Low-Temperature Solution Polycondensation
The polyamides are synthesized from the reaction of the respective phenylenediamine isomer (1,2-phenylenediamine, 1,3-phenylenediamine, or 1,4-phenylenediamine) with a diacid chloride, such as terephthaloyl chloride, in an amide solvent.[1]
-
Materials:
-
1,2-phenylenediamine (o-phenylenediamine)
-
1,3-phenylenediamine (m-phenylenediamine)
-
1,4-phenylenediamine (p-phenylenediamine)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
-
-
Procedure:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the phenylenediamine isomer and calcium chloride in N-methyl-2-pyrrolidone.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the solution.
-
Maintain the reaction at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 12 hours.[2]
-
Precipitate the resulting polymer by pouring the viscous solution into methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and hot water, and then dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Thermogravimetric Analysis (TGA)
TGA is performed to determine the thermal stability and decomposition characteristics of the polymers.
-
Instrument: Thermogravimetric Analyzer
-
Sample Preparation: 5-10 mg of the dried polymer is placed in an alumina crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 800°C.
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters determined include the onset of decomposition (e.g., the temperature at 5% and 10% weight loss, Td₅ and Td₁₀) and the char yield at 800°C.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation: 5-10 mg of the dried polymer is sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen.
-
Heating/Cooling Program:
-
Heat from 30°C to 350°C at a rate of 20°C/min.
-
Hold at 350°C for 5 minutes to erase the thermal history.
-
Cool to 30°C at a rate of 20°C/min.
-
Heat again from 30°C to 400°C at a rate of 10°C/min.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve from the second heating scan.
Comparative Thermal Stability Data
The expected thermal properties of the three isomeric polyamides are summarized in the table below. These values are representative and based on data reported for analogous aromatic polyamides.[1][3][4] The thermal stability is expected to follow the trend: para- > meta- > ortho-substituted isomers due to differences in chain packing and rigidity.
| Polymer Isomer | Td₅ (°C) | Td₁₀ (°C) | Char Yield at 800°C (%) | Tg (°C) |
| Poly(o-phenylene terephthalamide) | ~350-400 | ~400-450 | ~40-45 | ~220-240 |
| Poly(m-phenylene terephthalamide) | ~400-450 | ~450-500 | ~45-55 | ~250-270 |
| Poly(p-phenylene terephthalamide) | ~450-500 | ~500-550 | ~55-65 | ~280-300 |
Note: The data presented are estimated values based on literature for structurally similar aromatic polyamides and are intended for comparative purposes.
Visualizations
Diagram 1: General Synthesis of Aromatic Polyamides
Caption: Low-temperature solution polycondensation of phenylenediamine and a diacid chloride.
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of the synthesized isomeric polyamides.
Discussion and Comparison
The thermal stability of aromatic polyamides is significantly influenced by the isomeric position of the linkages in the polymer backbone. This is primarily due to the differences in chain packing, linearity, and the extent of intermolecular hydrogen bonding.
-
Poly(p-phenylene terephthalamide): The para-isomer is expected to exhibit the highest thermal stability. The linear and rigid structure of the polymer chains allows for efficient packing and strong intermolecular hydrogen bonding between the amide groups. This results in a highly crystalline or liquid-crystalline morphology, requiring greater thermal energy to induce chain mobility (higher Tg) and to break the chemical bonds during decomposition (higher Td).
-
Poly(m-phenylene terephthalamide): The meta-linkage introduces a kink in the polymer chain, disrupting the linear geometry. This leads to less efficient chain packing and weaker overall intermolecular forces compared to the para-isomer. Consequently, the meta-substituted polyamide is expected to have a lower glass transition temperature and a lower decomposition temperature.
-
Poly(o-phenylene terephthalamide): The ortho-isomer is anticipated to have the lowest thermal stability among the three. The proximity of the amide groups in the ortho-position can lead to steric hindrance, which severely disrupts chain packing and may also inhibit the formation of strong, regular intermolecular hydrogen bonds. This less ordered structure results in a lower Tg and an earlier onset of thermal decomposition.
References
Safety Operating Guide
Proper Disposal of N,N'-(1,2-Phenylene)diacetamide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N,N'-(1,2-Phenylene)diacetamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. All handling and disposal activities should be conducted by personnel trained in laboratory safety and chemical waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Quantitative Data Summary
The following table summarizes key identifying and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| CAS Number | 2050-85-3 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol [1] |
| Appearance | Solid |
| Melting Point | 183 °C[1] |
| Boiling Point | 464.4 °C at 760 mmHg[1] |
| Flash Point | 210 °C[1] |
| GHS Hazard Statement | H302: Harmful if swallowed[2] |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant[2][3][4][5] |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of it in accordance with local, state, and federal regulations[3][4].
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated weighing paper, gloves, and vials) from liquid waste (e.g., solutions containing the compound).
-
-
Waste Containment:
-
Place all waste materials, including any contaminated PPE, into a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2050-85-3"
-
An indication of the primary hazard (e.g., "Toxic")
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that came into contact with this compound.
-
Collect any cleaning materials (e.g., contaminated wipes) as hazardous waste.
-
Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N,N'-(1,2-Phenylene)diacetamide
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N,N'-(1,2-Phenylene)diacetamide. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on data for the structurally similar compound N-(2-aminophenyl)acetamide, which is known to cause skin and eye irritation.[1] A substance-specific risk assessment should be conducted by a qualified safety professional before handling this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin contact, eye irritation, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1][2] | To protect eyes from dust or splashes that can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron must be worn.[1] | To prevent skin contact which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form. A full-face respirator may be necessary in poorly ventilated areas or if dust/aerosols are generated.[1] | To prevent inhalation of dust that may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe, chemical-resistant shoes.[1][3] | To protect feet from potential spills.[1] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Facilities should be equipped with an eyewash station and a safety shower in the immediate work area.[4]
-
Use adequate general or local exhaust ventilation to keep airborne concentrations low.[4][5]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood or a ventilated balance enclosure to minimize dust.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[1]
-
Post-Handling: Wash hands thoroughly after handling.[5]
Disposal Plan
All waste materials, including the chemical itself, contaminated materials (e.g., filter paper, gloves, paper towels), and empty containers, must be treated as hazardous waste.
-
Chemical Waste: Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Place in a designated hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous and ensure complete and accurate classification.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[2]
-
Spills: For small spills, wear appropriate PPE, contain the spill, and collect the material for disposal. For larger spills, evacuate the area, wear appropriate PPE including respiratory protection, contain the spill, and then collect the material for disposal. Ensure adequate ventilation during cleanup.[1]
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
